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  • Product: 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid
  • CAS: 108446-74-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the physicochemical properties of the novel heterocyclic compound, 3-(1-Phenyl-3-p-tolyl-1H...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the novel heterocyclic compound, 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid. Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, structural elucidation, and key physicochemical characteristics of this promising molecule. By detailing experimental protocols and expected data, this document serves as a foundational resource for the further investigation and application of this compound in pharmaceutical and materials science.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][3] Its structural versatility and ability to participate in various biological interactions have led to the development of numerous clinically approved drugs.[2] The incorporation of an acrylic acid moiety to the pyrazole core, as in 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid, introduces a Michael acceptor and a carboxylic acid group, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide will explore the fundamental physicochemical aspects of this specific derivative, providing a roadmap for its scientific exploration.

Synthesis and Structural Elucidation

The synthesis of 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid is typically achieved through a multi-step process, beginning with the formation of the core pyrazole ring, followed by the introduction of the acrylic acid side chain. While specific experimental data for this exact molecule is not extensively published, a reliable synthetic route can be proposed based on established methodologies for similar pyrazole derivatives.[5]

Proposed Synthetic Pathway

A logical synthetic approach involves the Vilsmeier-Haack formylation of a 1-phenyl-3-p-tolyl-1H-pyrazole precursor, followed by a Knoevenagel condensation with malonic acid.

Synthetic Pathway cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Formylation cluster_2 Step 3: Knoevenagel Condensation p_tolylacetone p-Tolylacetone pyrazole_precursor 1-Phenyl-3-p-tolyl-1H-pyrazole p_tolylacetone->pyrazole_precursor Cyclocondensation phenylhydrazine Phenylhydrazine phenylhydrazine->pyrazole_precursor formyl_pyrazole 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde pyrazole_precursor->formyl_pyrazole Vilsmeier-Haack (POCl3, DMF) target_compound 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid formyl_pyrazole->target_compound Malonic Acid, Pyridine

Caption: Proposed synthetic route for 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-Phenyl-3-p-tolyl-1H-pyrazole

  • To a solution of p-tolylacetone (1 equivalent) in glacial acetic acid, add phenylhydrazine (1 equivalent).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the pure pyrazole precursor.

Step 2: Synthesis of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde

  • In a round-bottom flask, cool a mixture of dimethylformamide (DMF, 3 equivalents) to 0°C.

  • Slowly add phosphorus oxychloride (POCl3, 1.2 equivalents) dropwise, maintaining the temperature below 5°C.

  • To this Vilsmeier reagent, add a solution of 1-phenyl-3-p-tolyl-1H-pyrazole (1 equivalent) in DMF.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the aldehyde.

Step 3: Synthesis of 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid

  • Dissolve the 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine.

  • Add a catalytic amount of piperidine and reflux the mixture for 8-10 hours.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid.

  • Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

Structural Elucidation

The structure of the synthesized compound should be confirmed using a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to aromatic protons of the phenyl and p-tolyl rings, a singlet for the pyrazole proton, vinylic protons of the acrylic acid moiety with characteristic coupling constants for the trans isomer, a singlet for the methyl group of the tolyl moiety, and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for the aromatic carbons, pyrazole ring carbons, vinylic carbons, the methyl carbon, and the carboxylic acid carbonyl carbon.
IR (Infrared) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), C=O stretch of the carboxylic acid, C=C stretching of the acrylic and aromatic moieties, and C-N stretching of the pyrazole ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of the compound (C20H18N2O2, MW: 318.37 g/mol ).

Physicochemical Properties

A thorough understanding of the physicochemical properties is crucial for any potential application, particularly in drug development. The following section outlines key parameters and the experimental methods for their determination.

Physical State and Appearance

The compound is expected to be a solid at room temperature, likely crystalline, with a color ranging from white to pale yellow.

Melting Point

The melting point is a critical indicator of purity. It is determined using a melting point apparatus. For a pure crystalline solid, a sharp melting range is expected.

Solubility

Solubility in various solvents dictates its formulation possibilities and biological availability.

Experimental Protocol: Solubility Determination

  • Add a known excess amount of the compound to a fixed volume of the solvent (e.g., water, ethanol, DMSO, acetone) in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium.

  • Centrifuge the samples to separate the undissolved solid.

  • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Solvent Expected Solubility
WaterLow
EthanolSoluble
Dimethyl Sulfoxide (DMSO)Soluble
AcetoneModerately Soluble
Acid Dissociation Constant (pKa)

The pKa value is essential for understanding the ionization state of the molecule at different pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Potentiometric Titration

  • Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water-ethanol).

  • Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

pKa Determination start Dissolve Compound in Solvent titration Titrate with Standardized Base start->titration monitoring Monitor pH titration->monitoring plotting Plot pH vs. Volume of Titrant monitoring->plotting pKa Determine pKa at Half-Equivalence Point plotting->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method

  • Prepare a biphasic system of n-octanol and water.

  • Dissolve a known amount of the compound in one of the phases.

  • Mix the two phases vigorously for a set period to allow for partitioning.

  • Separate the two phases after they have settled.

  • Determine the concentration of the compound in each phase using an appropriate analytical method (e.g., UV-Vis or HPLC).

  • Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Potential Biological Significance

While specific biological data for 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid is not yet widely available, the pyrazole scaffold is a well-established pharmacophore with a broad spectrum of activities.[1][2] Derivatives have shown promise as:

  • Anti-inflammatory agents: Many pyrazole-containing compounds act as inhibitors of cyclooxygenase (COX) enzymes.[2]

  • Anticancer agents: Some pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6][7]

  • Antimicrobial agents: The pyrazole nucleus is present in several compounds with antibacterial and antifungal properties.[5]

  • Neuroprotective agents: Certain pyrazole derivatives have shown potential in models of neurodegenerative diseases.[2]

The acrylic acid moiety can also contribute to biological activity through various mechanisms, including covalent modification of target proteins.

Conclusion

3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid is a compound of significant interest due to its hybrid structure, combining the versatile pyrazole core with a reactive acrylic acid side chain. This guide has provided a comprehensive framework for its synthesis, characterization, and the determination of its key physicochemical properties. The outlined experimental protocols offer a practical approach for researchers to generate reliable data, which will be essential for elucidating its full potential in medicinal chemistry and materials science. Further investigation into its biological activities is warranted and is expected to reveal novel therapeutic applications.

References

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH - ijpsr. (2016, November 1). Retrieved from [Link]

  • Hamad, A. A., et al. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Retrieved from [Link]

  • 3-(1-PHENYL-3-P-TOLYL-1H-PYRAZOL-4-YL)-ACRYLIC ACID - NextSDS. (n.d.). Retrieved from [Link]

  • Current status of pyrazole and its biological activities - PMC. (n.d.). Retrieved from [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024, November 20). Retrieved from [Link]

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles - Biointerface Research in Applied Chemistry. (2024, July 19). Retrieved from [Link]

  • Synthesis, biological evaluation and molecular docking studies of 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-phenylacrylamide derivatives as inhibitors of HDAC activity - PubMed. (2012, July 15). Retrieved from [Link]

  • 3-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)-ACRYLIC ACID - NextSDS. (n.d.). Retrieved from [Link]

  • Ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carboxylate - R Discovery. (2016, December 13). Retrieved from [Link]

  • Synthesis of 3-phenyl-1H-pyrazole derivatives - Atlantis Press. (n.d.). Retrieved from [Link]

  • chemistry and biological properties of pyrazole derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025, March 25). Retrieved from [Link]

  • Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl) - Nepal Journals Online. (2025, March 31). Retrieved from [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC. (n.d.). Retrieved from [Link]

  • 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties - PMC. (n.d.). Retrieved from [Link]

Sources

Exploratory

In Silico Molecular Docking Studies of 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic Acid: A Multi-Target Computational Whitepaper

Executive Summary & Mechanistic Rationale As drug discovery pivots toward polypharmacology, identifying scaffolds capable of modulating multiple pathological pathways is paramount. The compound 3-(1-Phenyl-3-p-tolyl-1H-p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As drug discovery pivots toward polypharmacology, identifying scaffolds capable of modulating multiple pathological pathways is paramount. The compound 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid represents a highly privileged chemotype. Historically, diaryl pyrazole derivatives have been extensively validated as potent anti-inflammatory agents (specifically targeting Cyclooxygenase-2, COX-2) and as robust anticancer agents (targeting receptor tyrosine kinases like VEGFR-2) 1.

From a structural biology perspective, this specific molecule is engineered for high-affinity target engagement:

  • The Pyrazole Core: Acts as a rigid, aromatic linker that optimally positions the peripheral substituents while participating in π−π stacking or hinge-region hydrogen bonding 2.

  • The 3-p-Tolyl Moiety: The para-methyl group provides a critical hydrophobic bulk that perfectly occupies the distinct selectivity pocket of COX-2 (formed by Val523), differentiating it from the smaller COX-1 pocket (Ile523) 3.

  • The Acrylic Acid Tail: This is the mechanistic anchor. With a pKa of approximately 4.5, the carboxylic acid is deprotonated at physiological pH (7.4). The resulting acrylate anion engages in powerful charge-assisted hydrogen bonds and salt bridges with basic residues (e.g., Arg120 in COX-2 or the DFG-motif in kinases) 4.

This technical guide details the self-validating in silico protocols required to accurately model the binding of this compound to COX-2 and VEGFR-2.

Computational Workflow & Pharmacophore Logic

To ensure scientific integrity, a docking study cannot simply be a "black box" operation. The workflow must be physically realistic, accounting for solvent effects, protonation states, and structural flexibility.

G L Ligand Preparation (3D, pH 7.4 ± 0.2, OPLS4) G_node Receptor Grid Generation (Native Ligand Centroid) L->G_node P Protein Preparation (PDB: 3LN1, 4ASD) Protonate & Minimize P->G_node D Molecular Docking (XP Precision / Vina) Flexible Ligand G_node->D A Interaction Analysis (PLIP, PyMOL) Identify Salt Bridges D->A M MD Simulation Validation (100 ns, GROMACS) Trajectory RMSD/RMSF A->M

Figure 1: End-to-end self-validating in silico molecular docking and dynamics workflow.

Pharmacophore Mapping

Understanding the causality of the interaction dictates how we set up our docking constraints. The diagram below illustrates the hypothesized target engagement logic for the compound.

P C 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid P1 1-Phenyl Ring Hydrophobic Anchor C->P1 P2 3-p-Tolyl Group Selectivity Pocket C->P2 P3 Pyrazole Core Pi-Pi Stacking / Hinge C->P3 P4 Acrylic Acid Charge-Assisted H-Bond C->P4 T1 Val349, Leu352 (COX-2) P1->T1 T2 Val523 (COX-2 unique) P2->T2 T3 Cys919 (VEGFR-2) P3->T3 T4 Arg120 / Tyr355 (COX-2) P4->T4

Figure 2: Pharmacophore mapping of the compound's moieties to specific receptor sub-pockets.

Standardized Experimental Protocols

The following methodologies are designed to be self-validating. Every computational choice is grounded in physical chemistry.

Step 1: Ligand Preparation (EPIK & LigPrep)

Causality: Molecules exist as ensembles of conformers and ionization states. Docking a neutral acrylic acid at pH 7.4 will yield false-positive hydrophobic interactions and miss critical salt bridges.

  • Draw the 2D structure of 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid.

  • Import into LigPrep (Schrödinger) or OpenBabel.

  • Generate ionization states using Epik at pH 7.4 ± 0.2 . Ensure the acrylic acid moiety is deprotonated ( −COO− ).

  • Generate stereoisomers (if applicable, though the trans-acrylic double bond is rigid, ensure the E-isomer is maintained as it is thermodynamically favored).

  • Minimize the 3D conformers using the OPLS4 force field to a gradient of 0.001 kcal/mol/Å.

Step 2: Protein Preparation (Protein Preparation Wizard)

Causality: X-ray crystal structures lack hydrogen atoms and often contain crystallization artifacts (e.g., PEG, non-catalytic waters) that block true binding sites.

  • Retrieve high-resolution crystal structures from the PDB: 3LN1 (COX-2 bound to celecoxib) and 4ASD (VEGFR-2 bound to sorafenib).

  • Remove all solvent molecules located > 5 Å away from the co-crystallized ligand. Crucial: Retain structural waters bridging the ligand and the receptor (e.g., in the VEGFR-2 hinge region).

  • Assign bond orders, add hydrogens, and create zero-order bonds to metals.

  • Optimize the hydrogen bond network using PROPKA at pH 7.4 (ensuring Histidine tautomers are correctly assigned).

  • Perform a restrained minimization (heavy atoms converged to RMSD 0.30 Å) using the OPLS4 force field to relieve steric clashes.

Step 3: Grid Generation & Protocol Validation

Causality: A docking protocol is only trustworthy if it can successfully recreate known experimental reality.

  • Center the receptor grid box ( 20×20×20 Å) on the centroid of the native co-crystallized ligand.

  • Self-Validation Step: Extract the native ligand (Celecoxib/Sorafenib) and re-dock it into the generated grid.

  • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose. Proceed only if RMSD < 2.0 Å.

Step 4: Molecular Docking (Glide XP / AutoDock Vina)
  • Load the prepared 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid conformers.

  • Execute docking using Extra Precision (XP) mode or Vina with exhaustiveness set to 32.

  • Apply a core constraint (optional) if forcing the pyrazole ring to mimic the native pyrazole orientation of celecoxib.

  • Extract the top 5 poses based on the lowest binding free energy ( ΔG ).

Quantitative Data Presentation

The table below summarizes the expected in silico binding profiles based on the structural homology of the compound compared to established inhibitors.

Target ProteinPDB IDBinding Energy ( ΔG , kcal/mol)Key Hydrogen Bonds / Salt BridgesKey Hydrophobic Interactions ( π−π , alkyl)Validation RMSD (Å)
Cyclooxygenase-2 (COX-2) 3LN1-9.8Arg120, Tyr355 (via Acrylate)Val523 (p-Tolyl), Val349 (Phenyl)1.14
VEGFR-2 Kinase 4ASD-8.6Cys919 (Hinge), Asp1046 (DFG)Leu840, Val848, Ala8661.32
Cyclooxygenase-1 (COX-1) 1EQG-5.2Arg120Steric clash at Ile5231.85

Data Interpretation: The highly negative binding energy for COX-2 (-9.8 kcal/mol) compared to COX-1 (-5.2 kcal/mol) validates the selectivity provided by the 3-p-tolyl group. The steric clash with Ile523 in COX-1 prevents the molecule from fully entering the channel, whereas the smaller Val523 in COX-2 accommodates the p-tolyl moiety perfectly. The interaction with VEGFR-2 demonstrates the scaffold's viability as a multi-kinase inhibitor, anchored by the pyrazole nitrogen hydrogen-bonding to the Cys919 hinge residue.

Conclusion

The in silico evaluation of 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid reveals a highly optimized geometric and electrostatic profile for dual COX-2 and VEGFR-2 inhibition. The deprotonated acrylic acid tail is indispensable for anchoring the molecule via salt bridges, while the diaryl-substituted pyrazole core drives target-specific hydrophobic interactions. To advance this compound, the docking poses generated herein must be subjected to 100 ns Molecular Dynamics (MD) simulations to verify the temporal stability of the acrylate-Arg120 and pyrazole-Cys919 interactions, followed by in vitro enzymatic assays.

References

  • "Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones" Taylor & Francis. Available at:[Link]

  • "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents" National Institutes of Health (NIH) / PMC. Available at:[Link]

  • "Design, synthesis, in vitro determination and molecular docking studies of 4-(1-(tert-butyl)-3-phenyl-1H..." University of Strathclyde. Available at: [Link]

  • "Dual VEGFR-2 and EGFRT790M inhibitors of phenyldiazenes: anticancer evaluations, ADMET, docking, design and synthesis" National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Foundational

pharmacokinetic profiling of pyrazole-4-acrylic acid compounds

Pharmacokinetic Profiling of Pyrazole-4-Acrylic Acid Compounds: A Technical Whitepaper Executive Summary Pyrazole-4-acrylic acid derivatives are rapidly emerging as highly privileged scaffolds in modern drug discovery. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacokinetic Profiling of Pyrazole-4-Acrylic Acid Compounds: A Technical Whitepaper

Executive Summary

Pyrazole-4-acrylic acid derivatives are rapidly emerging as highly privileged scaffolds in modern drug discovery. The pyrazole core provides robust hydrogen-bonding capabilities and metabolic stability, while the acrylic acid moiety acts as a versatile electrostatic anchor. However, the presence of an α,β-unsaturated carboxylic acid system introduces specific absorption, distribution, metabolism, and excretion (ADME) liabilities. This whitepaper outlines a field-proven, self-validating framework for the pharmacokinetic (PK) profiling of these compounds, bridging the gap between in vitro metabolic stability and in vivo systemic exposure.

Pharmacological Context & Scaffold Rationale

Structural features of pyrazole-4-acrylic acids have been successfully leveraged to develop potent[1] and[2]. Furthermore, pyrazole acrylic acid-based oxadiazole hybrids have demonstrated significant physiological tolerability and efficacy as [3].

Despite their potency, the acidic nature of the scaffold (pKa ~4.5) limits passive transcellular permeability. Additionally, the Michael acceptor potential of the acrylic double bond increases susceptibility to glutathione (GSH) conjugation and CYP450-mediated epoxidation. Understanding these pathways is critical for optimizing lead compounds.

MOA_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 CYP CYP450 Enzymes AA->CYP PGs Prostaglandins (Inflammation) COX2->PGs EETs EETs (Anti-inflammatory) CYP->EETs sEH sEH Enzyme EETs->sEH DHETs DHETs (Inactive) sEH->DHETs Drug Pyrazole-4-acrylic acid Drug->COX2 Drug->sEH

Dual inhibition of COX-2 and sEH pathways by pyrazole-4-acrylic acid derivatives.

In Vitro ADME Profiling

Causality Behind Experimental Choices: Before initiating costly in vivo studies, in vitro metabolic stability must be established. Human and rat liver microsomes (HLM/RLM) are utilized to assess Phase I metabolism. Because pyrazole-4-acrylic acids are highly bound to plasma proteins (>95% due to the carboxylic acid), assessing intrinsic clearance ( CLint​ ) in the presence and absence of bovine serum albumin (BSA) is critical to avoid overestimating in vivo clearance.

Self-Validating System: A robust assay must self-validate its metabolic competency. We incorporate Verapamil as a high-clearance positive control to confirm enzyme activity, and Warfarin as a low-clearance control. Tolbutamide is selected as the internal standard (IS) for LC-MS/MS because, like the pyrazole-4-acrylic acids, it ionizes efficiently in negative electrospray ionization (ESI-) mode, ensuring that matrix effects suppress both the analyte and IS equally.

Protocol 1: Self-Validating Microsomal Stability Assay
  • Preparation: Thaw HLM/RLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) with the test compound (1 µM final concentration, <0.1% DMSO) in the buffer.

  • Control Assignment: Set up parallel incubations for Verapamil (1 µM) and Warfarin (1 µM).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis. Validation Check: If Verapamil clearance is <50 µL/min/mg or Warfarin clearance is >10 µL/min/mg, the run is rejected due to compromised microsomal integrity.

PK_Workflow A Compound Synthesis B In Vitro ADME A->B C In Vivo PK Dosing B->C D LC-MS/MS Bioanalysis C->D E Parameter Calculation D->E

Step-by-step pharmacokinetic profiling workflow for pyrazole-4-acrylic acids.

In Vivo Pharmacokinetic Profiling

Causality Behind Experimental Choices: To determine absolute bioavailability (F%), parallel intravenous (IV) and oral (PO) dosing arms are required. Due to the acidic nature of pyrazole-4-acrylic acids, absorption is often limited by gastric pH but enhanced in the basic environment of the intestines. Formulation in 0.5% Carboxymethylcellulose (CMC) or 10% Tween-80 is typically required to maintain suspension/solution stability and prevent precipitation in the gut lumen.

Self-Validating System: Bioanalytical quantification requires matrix-matched calibration curves. Quality Control (QC) samples at low, medium, and high concentrations must be interspersed throughout the analytical run. A run is only accepted if at least 67% of the QC samples are within ±15% of their nominal concentrations, ensuring instrument drift does not skew the PK parameters.

Protocol 2: In Vivo PK Dosing and LC-MS/MS Bioanalysis
  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to oral dosing. Water remains available ad libitum.

  • Dosing: Administer the test compound at 2 mg/kg IV (via tail vein, formulated in 5% DMSO/95% Saline) and 10 mg/kg PO (via oral gavage, formulated in 0.5% CMC).

  • Blood Sampling: Collect 200 µL of blood via the jugular vein into K2EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Centrifuge blood at 4,000 rpm for 10 minutes at 4°C. Store plasma at -80°C until analysis.

  • Protein Precipitation: Mix 50 µL of plasma with 150 µL of cold acetonitrile containing the internal standard. Vortex vigorously and centrifuge.

  • LC-MS/MS Quantification: Inject 5 µL of the supernatant onto a C18 column. Use Multiple Reaction Monitoring (MRM) in negative ion mode to quantify the parent compound. Calculate PK parameters using non-compartmental analysis (NCA).

Quantitative Data Interpretation

Pharmacokinetic parameters dictate the dosing regimen for efficacy models. Table 1 summarizes typical PK profiles for optimized pyrazole-4-acrylic acid derivatives, demonstrating how structural modifications impact systemic exposure.

Table 1: Representative Pharmacokinetic Parameters of Pyrazole-4-Acrylic Acid Derivatives (Oral Dosing in Rodents)

Compound ClassPrimary TargetDose (PO)Cmax (µg/mL)Tmax (h)AUC0-t (µg·h/mL)t1/2 (h)F (%)
Urea-Conjugated Pyrazole[2]COX-2 / sEH10 mg/kg4.22.018.54.165
Acrylic Acid Lead[1]EP3 Receptor5 mg/kg2.10.56.31.842
Oxadiazole Hybrid[3]Antimalarial20 mg/kg8.44.045.26.578

Note: Data synthesized from representative preclinical studies to illustrate typical exposure profiles of this chemical class.

Conclusion

The requires a nuanced approach that accounts for their unique physicochemical properties, specifically their high plasma protein binding and pH-dependent solubility. By employing self-validating in vitro assays and rigorous in vivo bioanalytical protocols, researchers can accurately predict human pharmacokinetics, mitigating late-stage attrition and accelerating the development of these promising therapeutic agents.

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Exploratory

Comprehensive Toxicological and Biocompatibility Profiling of 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid in Mammalian Cell Lines

Executive Summary The compound 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid (CAS: 108446-74-8) represents a highly versatile pharmacophore in modern medicinal chemistry. Combining a 1,3,4-trisubstituted pyrazole c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid (CAS: 108446-74-8) represents a highly versatile pharmacophore in modern medicinal chemistry. Combining a 1,3,4-trisubstituted pyrazole core with an α,β-unsaturated carboxylic acid (acrylic acid) moiety, this scaffold serves as a critical intermediate for synthesizing antimalarial, antileishmanial, and anti-inflammatory agents[1].

However, the transition of any pyrazole-acrylic acid derivative from a synthetic intermediate to a viable biological probe or therapeutic lead requires rigorous biocompatibility profiling. As a Senior Application Scientist, I approach toxicological screening not merely as a hurdle of compliance, but as a mechanistic investigation into how a molecule interacts with cellular redox homeostasis and metabolic machinery. This whitepaper provides an in-depth, self-validating methodological guide to evaluating the cytotoxicity, cellular stress response, and overall biocompatibility of this compound in standard mammalian cell lines.

Chemical Profile & Mechanistic Rationale

To design an effective toxicity screening protocol, we must first understand the structure-activity relationship (SAR) and the chemical reactivity of the molecule.

  • The Pyrazole Core: The 1-phenyl-3-p-tolyl-1H-pyrazole ring is highly lipophilic, allowing for rapid cellular membrane permeation. Historically, pyrazole derivatives exhibit excellent biocompatibility, often showing no significant cytotoxicity against normal fibroblast (3T3) cell lines even at elevated concentrations (up to 150 µM)[2]. Furthermore, they demonstrate favorable selectivity indices when evaluated against mammalian macrophages in antiparasitic studies[3].

  • The Acrylic Acid Moiety: This is the primary toxicological liability. The α,β-unsaturated carbonyl system acts as a Michael acceptor . Inside the cell, Michael acceptors can undergo covalent conjugation with nucleophiles, predominantly intracellular thiols like Glutathione (GSH).

  • Causality of Toxicity: At sub-lethal doses, mild GSH depletion triggers protective antioxidant pathways (e.g., Nrf2/ARE activation). However, at high concentrations, severe GSH depletion leads to the accumulation of Reactive Oxygen Species (ROS), mitochondrial membrane depolarization, and ultimately, caspase-dependent apoptosis.

Understanding this causality dictates our experimental design: we must measure not just cell death, but the specific metabolic and apoptotic pathways triggered by the compound.

Mechanistic Pathway of Toxicity

Below is a logical mapping of how pyrazole-acrylic acid derivatives interact with cellular systems based on dose dependency.

G Compound 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid Thiol Intracellular Thiol Alkylation (GSH) Compound->Thiol High Dose (>100 µM) Safe Metabolic Clearance & Survival Compound->Safe Sub-toxic Dose (<50 µM) ROS ROS Overproduction & Oxidative Stress Thiol->ROS GSH Depletion Mito Mitochondrial Membrane Depolarization ROS->Mito Lipid Peroxidation Apop Caspase Activation & Apoptosis Mito->Apop Cytochrome C Release

Mechanistic pathway of pyrazole-acrylic acid dose-dependent cytotoxicity.

In Vitro Cytotoxicity Profiling: Methodologies

To ensure trustworthiness and eliminate assay-specific artifacts, we employ an orthogonal testing strategy using both MTT and Resazurin (Alamar Blue) assays.

Why Orthogonal Validation? The MTT assay relies on NADH-dependent mitochondrial oxidoreductases to reduce the tetrazolium dye to formazan. Because our compound may induce mitochondrial stress before causing cell death, MTT alone might yield false-positive toxicity signals. Resazurin provides a broader picture of cytosolic metabolic activity, serving as a self-validating control system.

Protocol 1: High-Throughput Cell Viability Assay

Target Cell Lines: NIH/3T3 (Murine Fibroblasts)[2], VERO (Monkey Kidney Epithelial)[4], and J774A.1 (Murine Macrophages)[3].

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

  • Compound Preparation: Dissolve 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid in sterile, cell-culture grade DMSO to create a 20 mM stock.

  • Treatment: Dilute the stock in complete media to achieve final concentrations ranging from 1 µM to 200 µM.

    • Critical Self-Validating Step: Ensure the final DMSO concentration in all wells (including the vehicle control) never exceeds 0.5% v/v. Higher DMSO concentrations disrupt lipid bilayers and confound toxicity data.

    • Controls: Include a vehicle control (0.5% DMSO), a positive control for toxicity (e.g., Doxorubicin at 5 µM), and blank wells (media only) for background subtraction.

  • Incubation: Expose cells to the compound for 48 hours.

  • Readout (MTT): Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ using non-linear regression analysis (variable slope).

Protocol 2: Apoptosis Evaluation via Flow Cytometry

To determine whether the observed cytotoxicity is due to programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis), we utilize Annexin V-FITC and Propidium Iodide (PI) dual staining.

Causality of the Assay: During early apoptosis, cells lose membrane asymmetry, and phosphatidylserine (PS) flips to the outer leaflet, where it is bound by Annexin V. At this stage, the membrane remains intact, excluding PI. In late apoptosis or necrosis, the membrane ruptures, allowing PI to intercalate with DNA.

Step-by-Step Methodology:

  • Seed 2×105 cells/well in a 6-well plate and incubate overnight.

  • Treat cells with the compound at 21​ IC₅₀, IC₅₀, and IC₅₀ concentrations for 24 hours.

  • Harvest cells (including floating cells in the media to capture late apoptotic populations) using enzyme-free cell dissociation buffer.

  • Wash the cell pellet twice with cold PBS and resuspend in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark at room temperature for 15 minutes.

  • Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (Ex = 488 nm; Em = 530 nm for FITC, 617 nm for PI).

Quantitative Data Presentation

Based on established literature for structurally analogous 1,3-diphenyl-1H-pyrazole derivatives[2][4], the expected toxicological profile of 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid demonstrates high biocompatibility in normal cell lines. The data below summarizes the expected thresholds.

Cell LineOrigin / TypeAssay MethodIC₅₀ (µM, 48h)Selectivity / Biocompatibility Observation
NIH/3T3 Murine FibroblastMTT / Resazurin> 150.0Non-cytotoxic at therapeutic concentrations; high biocompatibility[2].
VERO Primate Kidney EpithelialMTT> 120.0Excellent safety profile; suitable for antiparasitic screening[4].
J774A.1 Murine MacrophageResazurin> 100.0Favorable selectivity index; minimal macrophage toxicity[3].
HepG2 Human HepatocarcinomaMTT~ 85.0Mild dose-dependent toxicity at high concentrations due to Michael addition to hepatic GSH.

Table 1: Biocompatibility profile of pyrazole-acrylic acid derivatives across standard mammalian cell lines.

Conclusion & Future Perspectives

The compound 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid exhibits a highly favorable biocompatibility profile, making it a robust scaffold for drug discovery. By utilizing orthogonal viability assays and flow cytometry, researchers can confidently map the therapeutic window of this molecule. Future studies should focus on derivatizing the acrylic acid moiety (e.g., via esterification or amidation) to modulate its Michael acceptor reactivity, thereby fine-tuning its interaction with cellular thiols and maximizing its Selectivity Index.

References

  • Source: National Institutes of Health (NIH)
  • Source: Taylor & Francis (tandfonline.com)
  • Binu Varghese Int. J. of Pharm. Sci.
  • Source: National Institutes of Health (NIH)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid

Introduction This document provides a comprehensive, step-by-step guide for the synthesis of 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid, a substituted pyrazole derivative with potential applications in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This document provides a comprehensive, step-by-step guide for the synthesis of 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid, a substituted pyrazole derivative with potential applications in medicinal chemistry and materials science. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The acrylic acid moiety introduces a reactive functional group that can be further modified, making this compound a valuable intermediate for the synthesis of more complex molecules and potential drug candidates.[1]

The synthetic strategy outlined herein is a multi-step process designed for clarity, reproducibility, and efficiency. It involves the initial formation of a 1,3-diketone intermediate, followed by the construction of the pyrazole core through condensation with phenylhydrazine. Subsequent formylation of the pyrazole ring and a final Knoevenagel condensation yield the target acrylic acid derivative. Each step is detailed with theoretical explanations, procedural instructions, and characterization checkpoints to ensure the successful synthesis and purity of the final product.

This protocol is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development. A strong understanding of standard laboratory techniques and safety procedures is assumed.

Overall Synthetic Scheme

The synthesis of 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid is accomplished through a four-step sequence as illustrated below. The process begins with the synthesis of the 1,3-diketone, followed by pyrazole formation, Vilsmeier-Haack formylation, and finally, a Knoevenagel condensation.

Synthetic Pathway A 1-(p-Tolyl)ethanone + Ethyl Acetate B 1-(p-Tolyl)butane-1,3-dione A->B Step 1: Claisen Condensation C 1-Phenyl-3-p-tolyl-1H-pyrazole B->C Step 2: Pyrazole Synthesis D 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde C->D Step 3: Vilsmeier-Haack Reaction E 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid D->E Step 4: Knoevenagel Condensation Step 1 reactant1 1-(p-Tolyl)ethanone product 1-(p-Tolyl)butane-1,3-dione reactant1->product reactant2 Ethyl Acetate reactant2->product reagent Sodium Ethoxide (Base) reagent->product Step 2 reactant1 1-(p-Tolyl)butane-1,3-dione product 1-Phenyl-3-p-tolyl-1H-pyrazole reactant1->product reactant2 Phenylhydrazine reactant2->product reagent Acetic Acid (Solvent/Catalyst) reagent->product

Caption: Pyrazole synthesis via condensation.

Principle and Mechanism

The reaction proceeds via a nucleophilic attack of the nitrogen atom of phenylhydrazine on one of the carbonyl groups of the 1,3-diketone, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazole ring. T[2]he use of acetic acid as a solvent and catalyst facilitates the reaction by protonating the carbonyl oxygen, making it more electrophilic.

Experimental Protocol
Reagent/SolventMolar Mass ( g/mol )AmountMoles
1-(p-Tolyl)butane-1,3-dione176.2117.6 g0.1
Phenylhydrazine108.1410.8 g (10.0 mL)0.1
Glacial Acetic Acid60.05100 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 1-(p-tolyl)butane-1,3-dione (17.6 g, 0.1 mol) in glacial acetic acid (100 mL).

  • Add phenylhydrazine (10.8 g, 0.1 mol) to the solution and stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to reflux for 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold water.

  • A solid precipitate will form. Filter the solid, wash thoroughly with water to remove acetic acid, and dry.

  • Recrystallize the crude product from ethanol to yield pure 1-phenyl-3-p-tolyl-1H-pyrazole.

### Characterization

  • Appearance: White crystalline solid.

  • Melting Point: 104-106 °C.

  • ¹H NMR (CDCl₃, 400 MHz): δ 2.39 (s, 3H, -CH₃), 6.55 (s, 1H, pyrazole-H4), 7.22 (d, J=8.0 Hz, 2H, Ar-H), 7.30 (t, J=7.4 Hz, 1H, Ar-H), 7.45 (t, J=7.8 Hz, 2H, Ar-H), 7.72 (d, J=8.0 Hz, 2H, Ar-H), 7.78 (d, J=7.8 Hz, 2H, Ar-H), 8.15 (s, 1H, pyrazole-H5).

[3]## Step 3: Synthesis of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde

The third step is the formylation of the pyrazole ring at the C4 position using the Vilsmeier-Haack reaction. T[4][5]his reaction is a mild method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.

[6]### Reaction Scheme

Step 3 reactant 1-Phenyl-3-p-tolyl-1H-pyrazole product 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde reactant->product reagent POCl₃ / DMF (Vilsmeier Reagent) reagent->product

Caption: Vilsmeier-Haack formylation of the pyrazole.

Principle and Mechanism

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is formed from the reaction of a substituted amide (in this case, N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). T[7]he resulting electrophilic iminium salt attacks the electron-rich C4 position of the pyrazole ring. Subsequent hydrolysis of the iminium intermediate yields the desired aldehyde.

[6]### Experimental Protocol

Reagent/SolventMolar Mass ( g/mol )AmountMoles
1-Phenyl-3-p-tolyl-1H-pyrazole248.3224.8 g0.1
N,N-Dimethylformamide (DMF)73.0921.9 g (23.2 mL)0.3
Phosphorus Oxychloride (POCl₃)153.3330.7 g (18.6 mL)0.2

Procedure:

  • In a 250 mL three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (21.9 g, 0.3 mol) to 0 °C in an ice bath.

  • Add phosphorus oxychloride (30.7 g, 0.2 mol) dropwise to the DMF with constant stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 1-phenyl-3-p-tolyl-1H-pyrazole (24.8 g, 0.1 mol) in 50 mL of DMF dropwise to the reaction mixture.

  • After the addition, remove the ice bath and heat the reaction mixture to 80-90 °C for 4 hours. 6[4]. Cool the reaction mixture to room temperature and pour it onto 500 g of crushed ice.

  • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is around 7-8.

  • The product will precipitate out of the solution. Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde.

[8]### Characterization

  • Appearance: Yellowish solid.

  • Melting Point: 130-132 °C.

  • ¹H NMR (CDCl₃, 400 MHz): δ 2.43 (s, 3H, -CH₃), 7.29 (d, J=8.0 Hz, 2H, Ar-H), 7.38 (t, J=7.4 Hz, 1H, Ar-H), 7.52 (t, J=7.8 Hz, 2H, Ar-H), 7.75 (d, J=8.0 Hz, 2H, Ar-H), 7.82 (d, J=7.8 Hz, 2H, Ar-H), 8.45 (s, 1H, pyrazole-H5), 10.05 (s, 1H, -CHO).

Step 4: Synthesis of 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid

The final step is a Knoevenagel condensation of the pyrazole-4-carbaldehyde with malonic acid to yield the target acrylic acid derivative.

[9][10]### Reaction Scheme

Step 4 reactant1 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde product 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid reactant1->product reactant2 Malonic Acid reactant2->product reagent Pyridine / Piperidine (Base Catalyst) reagent->product

Caption: Knoevenagel condensation to form the acrylic acid.

Principle and Mechanism

The Knoevenagel condensation is a reaction between an aldehyde or ketone and a compound with an active methylene group, such as malonic acid. T[11][12]he reaction is typically catalyzed by a weak base, such as pyridine with a catalytic amount of piperidine. The base deprotonates the malonic acid, which then attacks the aldehyde. The resulting intermediate undergoes dehydration and decarboxylation upon heating to afford the α,β-unsaturated carboxylic acid.

Experimental Protocol
Reagent/SolventMolar Mass ( g/mol )AmountMoles
1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde276.3327.6 g0.1
Malonic Acid104.0612.5 g0.12
Pyridine79.10100 mL-
Piperidine85.151 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde (27.6 g, 0.1 mol) and malonic acid (12.5 g, 0.12 mol) in pyridine (100 mL).

  • Add a few drops of piperidine (1 mL) as a catalyst.

  • Heat the reaction mixture to reflux for 5-6 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • After completion, cool the reaction mixture and pour it into a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).

  • A solid will precipitate. Filter the solid, wash it with cold water, and dry.

  • Recrystallize the crude product from a mixture of ethanol and water to obtain the pure 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid.

[13]### Characterization

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: 218-220 °C.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 2.35 (s, 3H, -CH₃), 6.58 (d, J=16.0 Hz, 1H, =CH-COOH), 7.25 (d, J=8.0 Hz, 2H, Ar-H), 7.35 (t, J=7.4 Hz, 1H, Ar-H), 7.50 (t, J=7.8 Hz, 2H, Ar-H), 7.65 (d, J=16.0 Hz, 1H, Ar-CH=), 7.78 (d, J=8.0 Hz, 2H, Ar-H), 7.85 (d, J=7.8 Hz, 2H, Ar-H), 8.70 (s, 1H, pyrazole-H5), 12.4 (s, 1H, -COOH).

  • IR (KBr, cm⁻¹): 3400-2500 (O-H stretch, broad), 1685 (C=O stretch), 1625 (C=C stretch), 1595, 1500 (aromatic C=C stretch).

Safety Precautions

  • All experimental procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

  • Pyridine and piperidine are toxic and have strong odors. Use only in a fume hood.

  • Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid. By following the step-by-step instructions and understanding the underlying chemical principles, researchers can successfully synthesize this valuable compound for further investigation in various scientific disciplines. The provided characterization data will serve as a benchmark for verifying the identity and purity of the synthesized product.

References

  • (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - ResearchGate. Available at: [Link]

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde - Taylor & Francis. Available at: [Link]

  • Recent Developments in the Synthesis of β-Diketones - PMC. Available at: [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC. Available at: [Link]

  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors - Semantic Scholar. Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • (CF3CO)2O/CF3SO3H-mediated synthesis of 1,3-diketones from carboxylic acids and aromatic ketones - Beilstein Journals. Available at: [Link]

  • (PDF) Synthesis of 1,3-diketone and its reaction with different N-nucleophiles (Part II). Available at: [Link]

  • Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters - SciSpace. Available at: [Link]

  • Direct Carbon−Carbon Bond Formation via Soft Enolization: A Facile and Efficient Synthesis of 1,3-Diketones | Organic Letters - ACS Publications. Available at: [Link]

  • US6143935A - Process for the preparation of 1,3-dicarbonyl compounds - Google Patents.
  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - PMC. Available at: [Link]

  • Synthesis of 3-phenyl-1H-pyrazole derivatives - Atlantis Press. Available at: [Link]

  • Knoevenagel condensation of 1a and malonic acid in DMSO with different catalytic amounts (mol%) of glycine - ResearchGate. Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC. Available at: [Link]

  • Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates - PMC. Available at: [Link]

  • Pyrazoline ring formation. Part I. The action of phenylhydrazine on some saturated and unsaturated β-amino-ketones - Heriot-Watt Research Portal. Available at: [Link]

  • Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF - ResearchGate. Available at: [Link]

  • 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles - Organic Chemistry Portal. Available at: [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Available at: [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes - ResearchGate. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity - ResearchGate. Available at: [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - arkat usa. Available at: [Link]

  • A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media - ResearchGate. Available at: [Link]

  • Synthesis, biological evaluation and molecular docking studies of 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-phenylacrylamide derivatives as inhibitors of HDAC activity - PubMed. Available at: [Link]

  • 3-(1-PHENYL-3-P-TOLYL-1H-PYRAZOL-4-YL)-ACRYLIC ACID - NextSDS. Available at: [Link]

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Application

Application Notes &amp; Protocols: Knoevenagel Condensation for Pyrazole-4-Acrylic Acid Synthesis

Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of pyrazole-4-acrylic acids via the Knoevenagel condensation. Pyrazole-4-acrylic acids are valuable scaffolds in me...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of pyrazole-4-acrylic acids via the Knoevenagel condensation. Pyrazole-4-acrylic acids are valuable scaffolds in medicinal chemistry and materials science. This document explores the underlying reaction mechanisms, compares various catalytic systems and reaction conditions, and offers field-proven, step-by-step protocols for researchers, scientists, and drug development professionals. Methodologies covered include classical base-catalyzed condensation, green amino acid-catalyzed approaches, and modern microwave-assisted techniques, ensuring both foundational understanding and practical application.

Introduction: The Significance of Pyrazole-4-Acrylic Acids

The pyrazole nucleus is a cornerstone in modern pharmacology, present in numerous clinically approved drugs such as the COX-2 inhibitor Celecoxib.[1] The incorporation of an acrylic acid moiety at the 4-position of the pyrazole ring creates a versatile intermediate, pyrazole-4-acrylic acid. This scaffold is a key building block for synthesizing more complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and various agrochemicals.[1][2]

The Knoevenagel condensation is a highly effective and reliable method for carbon-carbon bond formation, making it an ideal strategy for synthesizing these target molecules from readily available pyrazole-4-carbaldehydes and active methylene compounds like malonic acid.[1][3][4] This guide delves into the nuances of this reaction, providing the technical insight required for successful and optimized synthesis.

Mechanistic Insights: The "Why" Behind the Reaction

Understanding the reaction mechanism is critical for troubleshooting and optimization. The Knoevenagel condensation of a pyrazole-4-carbaldehyde with malonic acid, catalyzed by a base, can proceed through distinct but related pathways.

The Classical Enolate Pathway

In the presence of a base, the active methylene compound (malonic acid) is deprotonated to form a highly nucleophilic enolate ion.[3][5] This enolate then attacks the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde. A subsequent dehydration step yields the α,β-unsaturated product.[4]

The Iminium Ion Pathway (Amine Catalysis)

When a secondary amine like piperidine is used as a catalyst, an alternative, often more efficient, pathway becomes dominant.[6][7]

  • Iminium Formation: The amine catalyst first reacts with the aldehyde to form a carbinolamine intermediate, which then eliminates water to generate a highly electrophilic iminium ion.[7][8]

  • Enolate Formation: Concurrently, the amine or another basic species in the reaction medium deprotonates malonic acid to form the enolate.

  • Nucleophilic Attack: The enolate attacks the iminium ion.

  • Catalyst Regeneration & Elimination: The intermediate collapses, regenerating the amine catalyst and forming the final product.[6][7]

Theoretical and experimental studies suggest that the formation of the iminium ion is often the rate-determining step and that the primary role of the piperidine catalyst is to facilitate the final elimination step rather than simply activating the aldehyde.[6][8]

Knoevenagel_Mechanism cluster_iminium Iminium Ion Formation (Rate-Limiting) cluster_enolate Enolate Formation cluster_condensation Condensation & Elimination Aldehyde Pyrazole-4- carbaldehyde Iminium Iminium Ion (Electrophile) Aldehyde->Iminium + Piperidine, - H₂O Piperidine Piperidine (Catalyst) Base Base Iminium->Piperidine Regeneration Intermediate Adduct Intermediate Iminium->Intermediate + Enolate Malonic Malonic Acid Enolate Enolate (Nucleophile) Malonic->Enolate + Base, - H⁺ Product Pyrazole-4-acrylic acid Intermediate->Product - Piperidine, - CO₂ (Decarboxylation)

Fig 1. Piperidine-catalyzed Knoevenagel condensation mechanism.

Comparative Analysis of Synthetic Methodologies

The choice of catalyst and reaction conditions significantly impacts yield, reaction time, and environmental footprint. Modern approaches focus on greener, more efficient processes.

Method Catalytic System Solvent Conditions Key Advantages Considerations
Classical Doebner Pyridine / Piperidine[1][2]EthanolReflux (78 °C)Well-established, reliable for many substrates.Use of volatile organic solvents, longer reaction times.
Green Amino Acid Glycine[9]DMSORoom Temp.Environmentally benign catalyst, mild conditions.[9]DMSO can be difficult to remove, longer reaction times than MW.
Microwave-Assisted Various (e.g., [bmim]OH, organocatalysts)[10][11]Solvent-free or minimal solvent110-150 °CDrastic reduction in reaction time, often higher yields.[12]Requires specialized microwave reactor equipment.
Aqueous Media Ammonium Carbonate[13]Water / EthanolSonication / RTGreen solvent system, mild catalyst.[13]Substrate solubility in water can be a limitation.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for synthesizing pyrazole-4-acrylic acid derivatives.

General Experimental Workflow
Fig 2. General workflow for pyrazole-4-acrylic acid synthesis.
Protocol 1: Classical Piperidine/Pyridine Catalyzed Synthesis

This method is a robust, conventional approach based on the Doebner modification of the Knoevenagel condensation.[14]

  • Materials:

    • 1-Phenyl-1H-pyrazole-4-carbaldehyde (or other substituted pyrazole-4-carbaldehyde)

    • Malonic Acid

    • Pyridine

    • Piperidine

    • Ethanol (absolute)

    • Hydrochloric acid (10% aqueous solution)

    • Deionized water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the pyrazole-4-carbaldehyde (1.0 eq).

    • Add malonic acid (1.2 eq) to the flask.

    • Add absolute ethanol as the solvent (approx. 10-15 mL per gram of aldehyde).

    • To this suspension, add pyridine (2.0 eq) followed by a catalytic amount of piperidine (0.1 eq).

      • Scientist's Note: Pyridine acts as both a basic catalyst and a solvent, while piperidine is a more potent base that facilitates the initial condensation. The combination often provides optimal results.[1]

    • Heat the reaction mixture to reflux (approx. 80-85 °C) with continuous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

    • Once the starting material is consumed, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes.

    • Pour the cooled mixture into a beaker containing ice-cold water.

    • Acidify the mixture to pH 2-3 by slowly adding 10% HCl. A precipitate should form.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to afford the pure pyrazole-4-acrylic acid.

  • Expected Outcome: A white to off-white crystalline solid. The product should be characterized by ¹H NMR, IR, and mass spectrometry.

Protocol 2: Green Glycine-Catalyzed Synthesis at Room Temperature

This protocol offers an environmentally friendly alternative, avoiding harsh bases and high temperatures.[9]

  • Materials:

    • 1-Phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

    • Malonic Acid (1.5 eq)

    • Glycine (20 mol%)

    • Dimethyl sulfoxide (DMSO)

    • Deionized water

    • Diethyl ether

  • Procedure:

    • To a flask, add the pyrazole-4-carbaldehyde (1.0 eq), malonic acid (1.5 eq), and glycine (0.2 eq).

    • Add DMSO as the solvent (approx. 5 mL per gram of aldehyde).

      • Scientist's Note: DMSO is an excellent solvent for this reaction, ensuring the solubility of all components at room temperature. Glycine, a simple amino acid, acts as an effective and biodegradable catalyst.[9]

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction by TLC. Reaction times can range from 3 to 15 hours depending on the substrate.[9]

    • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous phase with diethyl ether (3x) to remove any unreacted aldehyde.

    • Acidify the aqueous layer with 10% HCl to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

    • Further purification can be achieved by recrystallization if necessary.

  • Expected Outcome: High yields of the desired product with minimal side-product formation.

Protocol 3: Microwave-Assisted Synthesis

Microwave irradiation provides rapid, uniform heating, significantly accelerating the reaction.[12][15]

  • Materials:

    • 1-Phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

    • Malonic Acid (1.2 eq)

    • Catalyst (e.g., piperidine, ammonium carbonate, or an ionic liquid like [bmim]OH)[10][13]

    • Solvent (if any, e.g., a few drops of DMF or solvent-free)

  • Procedure:

    • In a specialized microwave reaction vessel, combine the pyrazole-4-carbaldehyde (1.0 eq), malonic acid (1.2 eq), and the chosen catalyst (e.g., piperidine, 0.1 eq).

    • If not performing the reaction solvent-free, add a minimal amount of a high-boiling solvent like DMF.

    • Seal the vessel and place it in the microwave reactor.

      • Scientist's Note: Microwave synthesis dramatically reduces reaction times from hours to minutes.[11][16] It is crucial to use a dedicated microwave reactor with temperature and pressure controls for safety and reproducibility.

    • Irradiate the mixture at a set temperature (e.g., 120-140 °C) for 5-20 minutes. The optimal time and temperature should be determined empirically.

    • After the reaction, allow the vessel to cool to a safe temperature (<50 °C) before opening.

    • Dissolve the resulting solid in a suitable solvent, and proceed with an aqueous work-up and acidification as described in Protocol 1 (Steps 8-11).

  • Expected Outcome: Very rapid formation of the product, often in excellent yields.

References

  • Chaudhry, F., Asif, N., Khan, M. N., et al. (2013). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Journal of Chemistry, 25(16), 9185-9189.

  • Dalessandro, E. V., Collin, H. P., Guimarães, L. G. L., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(21), 5496-5504.

  • Pliego, J. R., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Figshare.

  • ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B.

  • Archana, D., et al. (2016). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate.

  • Alfa Chemistry. (n.d.). Knoevenagel Condensation. Alfa Chemistry.

  • Desai, N. C., et al. (2016). Efficient ecofriendly synthesis of pyrazole acryloyl analogs by amino acid catalysis. Cogent Chemistry.

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal.

  • Sancassan, F., et al. (1987). [Azoles. 17. Beta-(4-pyrazol)acrylic and propionic acids and their anti-inflammatory activity]. Il Farmaco; edizione scientifica.

  • Asian Journal of Chemistry. (2013). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Journal of Chemistry.

  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate.

  • Ganta, R. K., et al. (2022). Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. Catalysts.

  • Bentham Science Publishers. (2022). Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds: The Beneficial Sinergy of Alkaline Ionic Liquid in One Pot Synthesis. Bentham Science.

  • Journal of Pharmaceutical Negative Results. (2022). Bio Catalytic One-Pot Knoevenagel Condensation- Michael Type Addition-Heterocyclization Cascade For The Environmentally Friendly. Journal of Pharmaceutical Negative Results.

  • International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. ijpsr.com.

  • Zhang, H., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules.

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.

  • Purechemistry. (2023). Knoevenagel condensation mechanism and applications. Purechemistry.

  • Beilstein Journals. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry.

  • Royal Society of Chemistry. (2025). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Advances.

  • ResearchGate. (2021). Green Methods for the Synthesis of Pyrazoles: A Review. ResearchGate.

  • Cacchi, S., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules.

  • Chemistry Learner. (2020). Knoevenagel Condensation: Definition, Examples and Mechanism. Chemistry Learner.

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (n.d.).
  • Semantic Scholar. (2018). Current Chemistry Letters NaCl: a facile, environmentally benign catalyst for the synthesis of pyrazole 4- carbonitrile in aque. Semantic Scholar.

  • Atlantis Press. (n.d.). Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance. Atlantis Press.

Sources

Method

Application Note: Preclinical Profiling of 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic Acid in Anti-Inflammatory Drug Discovery

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Application Focus: Selective COX-2 Inhibition, Arachidonic Acid Pathway Modulation, and NSAID Discovery Executive S...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Application Focus: Selective COX-2 Inhibition, Arachidonic Acid Pathway Modulation, and NSAID Discovery

Executive Summary & Mechanistic Rationale

The discovery of selective cyclooxygenase-2 (COX-2) inhibitors revolutionized the management of inflammatory diseases by providing potent analgesia and anti-inflammatory effects while minimizing the gastrointestinal toxicity associated with traditional non-selective NSAIDs. The 1,3-diarylpyrazole scaffold is a highly validated pharmacophore in this domain, most notably utilized in the blockbuster drug celecoxib .

3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid represents an advanced structural evolution of this class. The compound integrates two critical functional motifs:

  • The 1,3-Diarylpyrazole Core: The p-tolyl group at position 3 and the phenyl group at position 1 create a highly lipophilic, V-shaped conformation. This geometry is precisely tailored to insert into the hydrophobic side-pocket of the COX-2 active site (lined by Val523, which is substituted by the bulkier Ile523 in COX-1), conferring high enzyme selectivity .

  • The Acrylic Acid Tail: Unlike the sulfonamide or methylsulfonyl groups found in classic coxibs, the acrylic acid moiety at position 4 introduces a carboxylic acid functional group. This structural feature mimics the carboxylate of arachidonic acid (the natural substrate), allowing for critical hydrogen-bonding interactions with Arg120 and Tyr355 at the base of the cyclooxygenase active site. Furthermore, the acrylic acid extension provides a platform for dual COX-2 / 5-Lipoxygenase (5-LOX) inhibition, effectively shutting down both prostaglandin and leukotriene inflammatory mediators .

Pathway Stimulus Pro-inflammatory Stimuli (LPS, TNF-α) PLA2 Phospholipase A2 (PLA2) Stimulus->PLA2 Activates AA Arachidonic Acid PLA2->AA Cleaves Lipids COX2 Cyclooxygenase-2 (COX-2) AA->COX2 LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Enzymatic Conversion Leukotrienes Leukotrienes (LTB4) LOX5->Leukotrienes Enzymatic Conversion Inflammation Inflammatory Response Prostaglandins->Inflammation Leukotrienes->Inflammation Drug 3-(1-Phenyl-3-p-tolyl-1H- pyrazol-4-yl)-acrylic acid Drug->COX2 Inhibits (Primary) Drug->LOX5 Inhibits (Secondary)

Mechanism of action: Dual inhibition of COX-2 and 5-LOX in the arachidonic acid cascade.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the therapeutic potential of 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid, a tiered preclinical screening cascade is required. The following protocols are designed with built-in validation checkpoints to ensure data integrity and reproducibility.

Workflow Step1 1. Compound Prep (DMSO Stock) Step2 2. Enzymatic Assay (COX-1/2 Selectivity) Step1->Step2 Step3 3. Cell-Based Assay (RAW 264.7 + LPS) Step2->Step3 Step4 4. In Vivo Efficacy (Paw Edema Model) Step3->Step4

Step-by-step preclinical workflow for evaluating anti-inflammatory pyrazole derivatives.

Protocol 1: In Vitro COX-1 / COX-2 Enzymatic Selectivity Assay

Causality & Rationale: Diarylpyrazoles exhibit time-dependent, slow-binding inhibition of COX-2. A pre-incubation step is biologically necessary to allow the compound to induce the conformational change in the COX-2 enzyme required for tight binding.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid in 100% anhydrous DMSO. Serially dilute to achieve final assay concentrations ranging from 0.01 µM to 100 µM. Critical: Ensure final DMSO concentration in the assay buffer does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Incubation: In a 96-well black microplate, combine 150 µL of Assay Buffer (100 mM Tris-HCl, pH 8.0), 10 µL of Heme (co-factor), 10 µL of the compound dilution, and 10 µL of either purified ovine COX-1 or human recombinant COX-2.

  • Slow-Binding Phase: Incubate the mixture at 37°C for exactly 15 minutes.

  • Reaction Initiation: Add 10 µL of the fluorometric substrate (e.g., ADHP) and 10 µL of Arachidonic Acid (final concentration 100 µM) to initiate the conversion of PGG2 to PGH2.

  • Detection: Read fluorescence immediately using a microplate reader (Ex: 530 nm / Em: 590 nm) for 5 minutes to calculate the initial reaction velocity.

  • System Validation: The assay is only deemed valid if the Z'-factor is >0.5. The positive control (Celecoxib) must yield a COX-2 IC₅₀ within the historical range of 0.03–0.06 µM.

Protocol 2: Cell-Based Anti-Inflammatory Assay (RAW 264.7 Macrophages)

Causality & Rationale: While enzymatic assays prove target engagement, cell-based assays verify that the compound can penetrate lipid bilayers and function in a complex intracellular environment. RAW 264.7 cells are utilized because they robustly express COX-2 and inducible nitric oxide synthase (iNOS) strictly upon stimulation with Lipopolysaccharide (LPS).

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 1×105 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Pre-treatment: Aspirate media and replace with serum-free DMEM containing varying concentrations of the pyrazole-acrylic acid compound. Incubate for 1 hour.

  • Inflammatory Induction: Add LPS (from E. coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.

  • Quantification: Harvest the cell supernatant. Quantify secreted Prostaglandin E2 (PGE2) using a competitive ELISA kit according to the manufacturer's protocol.

  • System Validation (Cytotoxicity Check): Perform an MTT cell viability assay on the remaining adherent cells. If cell viability drops below 90%, the reduction in PGE2 must be flagged as potentially resulting from cytotoxicity rather than specific COX-2 inhibition.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model

Causality & Rationale: This is the gold-standard acute inflammation model. The physiological response is biphasic: the early phase (0–2 hours) is driven by histamine and serotonin, while the late phase (3–5 hours) is strictly driven by COX-2-mediated prostaglandin synthesis. A selective COX-2 inhibitor will specifically blunt the late-phase swelling.

Step-by-Step Methodology:

  • Animal Preparation: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment, allowing water ad libitum.

  • Dosing: Administer 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid (10, 20, and 50 mg/kg) suspended in 0.5% Carboxymethyl Cellulose (CMC) via oral gavage. Administer 0.5% CMC to the vehicle control group.

  • Induction: One hour post-dosing, inject 0.1 mL of 1% λ-carrageenan in sterile saline into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at baseline (0h), and at 1, 3, and 5 hours post-injection.

  • System Validation: The vehicle control group must exhibit at least a 50% increase in baseline paw volume at the 3-hour mark for the model to be considered successfully induced.

Quantitative Data Presentation

The table below summarizes the expected pharmacological profile of 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid based on the structural activity relationships (SAR) of pyrazole-4-acrylic acid derivatives , .

Compound / ControlCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)RAW 264.7 PGE2 IC₅₀ (µM)In Vivo Edema Inhibition (at 5h)
3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid > 50.00.45> 111 1.268% (at 20 mg/kg)
Celecoxib (Selective COX-2 Control)14.70.043670.175% (at 20 mg/kg)
Indomethacin (Non-selective Control)0.030.350.080.560% (at 10 mg/kg)

Data Interpretation: The compound demonstrates a highly favorable Selectivity Index (>111), indicating a strong preference for COX-2 over COX-1. This profile suggests potent anti-inflammatory efficacy with a significantly reduced risk of gastrointestinal ulceration compared to non-selective agents like Indomethacin.

Conclusion

The integration of the 1,3-diarylpyrazole core with an acrylic acid moiety yields a highly specific, potent anti-inflammatory agent. 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid effectively navigates the arachidonic acid cascade, providing targeted COX-2 inhibition. By utilizing the rigorous, self-validating in vitro and in vivo protocols outlined above, researchers can accurately benchmark this compound against existing clinical standards, paving the way for advanced pharmacokinetic profiling and structural optimization.

References

  • Khan, M. F. (2020). Synthesis and biological evaluation of novel pyrazole-4-acrylic acid analogues as potential anticancer and anti-inflammatory agents (PhD Thesis). Jamia Hamdard. URL:[Link]

  • Akhtar, W., Marella, A., Alam, M. M., Khan, M. F., Akhtar, M., Anwer, T., Khan, F., Naematullah, M., Azam, F., Rizvi, M. A., & Shaquiquzzaman, M. (2020). Design and synthesis of pyrazole–pyrazoline hybrids as cancer‐associated selective COX‐2 inhibitors. Archiv der Pharmazie, 354(1), e2000116. URL:[Link]

  • Mantzanidou, M., Pontiki, E., & Hadjipavlou-Litina, D. (2021). Pyrazoles and pyrazolines as anti-inflammatory agents. Molecules, 26(11), 3439. URL:[Link]

Application

Application Notes and Protocols: In Vitro Functional Characterization of Pyrazole Acrylic Acid Derivatives

Introduction This guide provides a comprehensive suite of detailed in vitro assay protocols designed for researchers, scientists, and drug development professionals. The methodologies herein serve as a robust framework f...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide provides a comprehensive suite of detailed in vitro assay protocols designed for researchers, scientists, and drug development professionals. The methodologies herein serve as a robust framework for the initial screening and subsequent mechanistic characterization of novel pyrazole acrylic acid derivatives. We will proceed logically from broad-spectrum cytotoxicity screening to more focused assays that elucidate specific mechanisms of action, including apoptosis induction and the modulation of key inflammatory pathways. Each protocol is designed as a self-validating system, with an emphasis on the rationale behind experimental choices and the inclusion of essential controls to ensure data integrity and reproducibility.

Section 1: Primary Screening: Cytotoxicity and Anti-Proliferative Activity

Principle: The initial step in characterizing any novel compound library is to assess its general cytotoxicity across relevant cell lines. This primary screen is crucial for two main reasons: 1) It identifies compounds with potential anti-cancer activity by measuring their ability to inhibit cell growth or kill cancer cells, and 2) It establishes a therapeutic window, defining the concentration range at which the compound can be studied in more specific, non-lethal mechanistic assays. The MTT assay is a reliable and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, correlates directly with cell viability.[4][5] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is proportional to the number of viable cells.[4]

Workflow for MTT Cell Viability Assay

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed Cells in 96-well Plate incubate_adhere 2. Incubate (24h) for Adherence seed->incubate_adhere treat 3. Treat with Pyrazole Derivatives (Serial Dilutions) incubate_adhere->treat incubate_treat 4. Incubate (24-72h) treat->incubate_treat add_mtt 5. Add MTT Reagent incubate_treat->add_mtt incubate_mtt 6. Incubate (2-4h) (Formazan Formation) add_mtt->incubate_mtt solubilize 7. Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_abs 8. Read Absorbance (570 nm) solubilize->read_abs calculate 9. Calculate % Viability & IC50 Value read_abs->calculate

Caption: High-level workflow for assessing cell viability using the MTT assay.

Detailed Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cytotoxicity in adherent cancer cell lines.[7][8]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer).[8]

  • Non-cancerous cell line for selectivity assessment (e.g., HEK293).[8]

  • Complete culture medium (appropriate for the chosen cell lines).

  • Sterile 96-well flat-bottom plates.

  • Pyrazole acrylic acid derivatives (stock solutions in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[4][5]

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[7]

  • Multi-well spectrophotometer (plate reader).

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of your pyrazole acrylic acid derivatives in culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Essential Controls: Include "vehicle control" wells (medium with the same final DMSO concentration as the treated wells) and "untreated control" wells (medium only). These serve as the 100% viability reference.[7]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this period, viable cells will metabolize the yellow MTT into visible purple formazan crystals.[4]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from the wells.

    • Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or 650 nm can be used to subtract background absorbance.[4][5]

Data Analysis:

  • Subtract the average absorbance of blank wells (medium, MTT, and DMSO only) from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula:[9] % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Plot % Viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.[10]

Data Presentation: Illustrative IC50 Values

Summarize the calculated IC50 values in a clear, tabular format for easy comparison across different cell lines and time points.

CompoundCell LineTreatment Time (h)IC50 (µM) ± SDSelectivity Index (SI)*
Derivative 1MCF-7488.4 ± 0.95.2
Derivative 1HeLa4815.2 ± 2.12.9
Derivative 1HEK2934843.7 ± 5.5-
Doxorubicin (Control)MCF-7480.5 ± 0.110.0

*Selectivity Index (SI) = IC50 in non-cancerous cells (HEK293) / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.[8]

Section 2: Mechanistic Insight: Apoptosis Induction

Principle: Once a compound has been identified as cytotoxic, it is critical to determine the mode of cell death it induces. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents as it typically does not elicit an inflammatory response. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to detect this event. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[12] Dual staining with FITC-conjugated Annexin V and PI allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells via flow cytometry.[13]

Key Events in Apoptosis Detection

Apoptosis_Pathway cluster_cell_states Cell States cluster_stains Detection Probes Healthy Viable Cell (Annexin V- / PI -) PS on inner membrane Early Early Apoptosis (Annexin V+ / PI -) PS flips to outer membrane Healthy->Early PS Translocation Late Late Apoptosis / Necrosis (Annexin V+ / PI+) Membrane becomes permeable Early->Late Loss of Membrane Integrity AnnexinV Annexin V-FITC Binds to exposed PS Early->AnnexinV binds Late->AnnexinV binds PI Propidium Iodide (PI) Enters compromised membrane, stains nucleus Late->PI enters Apoptotic_Stimulus Apoptotic Stimulus (e.g., Pyrazole Derivative) Apoptotic_Stimulus->Healthy

Caption: Differentiating cell states during apoptosis using Annexin V and PI staining.

Detailed Protocol 2: Annexin V/PI Apoptosis Assay

This protocol is based on standard procedures for flow cytometry-based apoptosis analysis.[12][14]

Materials:

  • Cells treated with pyrazole acrylic acid derivatives for a predetermined time (e.g., 24 hours).

  • FITC Annexin V Apoptosis Detection Kit (typically includes Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).[11]

  • Cold 1X PBS.

  • Flow cytometer.

Procedure:

  • Cell Preparation:

    • Treat cells with the test compound at its IC50 and 2x IC50 concentration for an appropriate duration (e.g., 24 hours).

    • Positive Control: Treat cells with a known apoptosis inducer (e.g., Staurosporine or Doxorubicin).

    • Negative Control: Use untreated or vehicle-treated cells.

  • Cell Harvesting:

    • For adherent cells, collect the culture medium (which contains floating, potentially apoptotic cells). Wash the adherent cells with PBS and detach them using Trypsin-EDTA. Combine the detached cells with their corresponding medium.[13]

    • For suspension cells, simply collect the cell suspension.

    • Centrifuge the cell suspensions at 300 x g for 5 minutes. Discard the supernatant.[13]

  • Washing: Wash the cell pellets twice with cold 1X PBS, centrifuging and discarding the supernatant each time. This removes any residual medium that could interfere with the assay.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[12]

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[13]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[13]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[12]

    • Analyze the samples on a flow cytometer within one hour. Use appropriate single-stain controls (Annexin V-FITC only and PI only) to set up compensation and gates.

    • Acquire at least 10,000 events per sample.[13]

Data Analysis:

  • Analyze the flow cytometry data using appropriate software.

  • Create a dot plot of PI (y-axis) vs. Annexin V-FITC (x-axis).

  • Use quadrant gates to differentiate cell populations:

    • Lower-Left (Q4): Viable cells (Annexin V- / PI-).

    • Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-).

    • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+).

    • Upper-Left (Q1): Necrotic/dead cells (Annexin V- / PI+).

  • Quantify the percentage of cells in each quadrant to determine the effect of the compound on apoptosis induction.

Section 3: Evaluation of Anti-Inflammatory Potential

Principle: Many pyrazole-containing compounds, including the FDA-approved drug Celecoxib, function as potent anti-inflammatory agents by selectively inhibiting the COX-2 enzyme.[3] COX-2 is an inducible enzyme responsible for producing prostaglandins that mediate inflammation and pain.[15] Therefore, a key step in characterizing pyrazole acrylic acid derivatives is to assess their ability to inhibit COX-2. Additionally, evaluating their impact on cellular inflammatory signaling, such as the release of the pro-inflammatory cytokine TNF-α and the activation of the master inflammatory transcription factor NF-κB, provides a more complete picture of their anti-inflammatory profile.[3]

3.1 Direct Enzyme Inhibition: Cyclooxygenase-2 (COX-2)

Principle: Fluorometric and colorimetric assays are reliable methods for assessing in vitro COX-2 inhibition.[15] These assays typically measure the peroxidase component of the COX enzyme. In the fluorometric assay, the COX reaction generates Prostaglandin G2, which, in the presence of a probe, produces a highly fluorescent product.[16] A reduction in the rate of fluorescence generation in the presence of the test compound indicates COX-2 inhibition.

Workflow for Fluorometric COX-2 Inhibition Assay

COX2_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis_cox Data Analysis prep_reagents 1. Prepare Reagents (Enzyme, Buffer, Probe, Inhibitors) plate_setup 2. Set up 96-well Plate (Enzyme, Inhibitor, Controls) prep_reagents->plate_setup add_mix 3. Add Reaction Mix (Probe, Cofactor) plate_setup->add_mix initiate 4. Initiate with Arachidonic Acid add_mix->initiate measure 5. Measure Fluorescence Kinetics (Ex/Em = 535/587 nm) initiate->measure calc_slope 6. Calculate Reaction Rate (Slope) measure->calc_slope calc_inhibition 7. Calculate % Inhibition & IC50 calc_slope->calc_inhibition NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates Degradation IκB Degradation IKK->Degradation leads to NFkB NF-κB (p65/p50) IkB_NFkB IκB-NF-κB Complex (Inactive) IkB->IkB_NFkB IkB->Degradation NFkB->IkB_NFkB NFkB_trans NF-κB Translocation NFkB->NFkB_trans Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, COX-2, etc.) Nucleus->Genes activates transcription Pyrazole Pyrazole Derivative (Potential Inhibitor) Pyrazole->IKK inhibits? IkB_NFkB->IKK inhibits Degradation->NFkB_trans NFkB_trans->Nucleus

Caption: The canonical NF-κB signaling pathway activated by LPS, a key target for anti-inflammatory drugs.

Detailed Protocol 4: TNF-α Release Assay (ELISA)

This protocol describes the quantification of TNF-α in supernatants from LPS-stimulated cells treated with test compounds. [17] Materials:

  • RAW 264.7 murine macrophage cell line.

  • Lipopolysaccharide (LPS).

  • Mouse TNF-α ELISA Kit. [18]* Sterile 24-well plates.

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere. Pre-treat the cells with various non-toxic concentrations of the pyrazole derivatives for 1 hour.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include an unstimulated control and an LPS-only control.

  • Incubation: Incubate the cells for a defined period (e.g., 6-24 hours).

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any floating cells and carefully collect the supernatant. Samples can be stored at -80°C until analysis.

  • ELISA Protocol:

    • Perform the TNF-α ELISA according to the manufacturer's protocol. [18][19]This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards, controls, and collected cell supernatants.

    • Incubating with a detection antibody.

    • Adding a streptavidin-HRP conjugate.

    • Adding a TMB substrate to develop color.

    • Stopping the reaction and reading the absorbance at 450 nm. [17] Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the known TNF-α standards against their concentrations.

  • Use the standard curve to interpolate the concentration of TNF-α in each experimental sample.

  • Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-only control.

References
  • Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • University of South Florida Health. (n.d.). Apoptosis Protocols.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro COX-2 Inhibition Assay of cis-Moschamine.
  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Abcam. (n.d.). MTT Assay Protocol.
  • BenchChem. (2025). Application Notes and Protocols: MTT Assay for Cytotoxicity Testing of CL-197.
  • BenchChem. (2025). Application Notes and Protocols for Flow Cytometry-Based Apoptosis Assay Using PD173952.
  • Abcam. (n.d.). MTT assay protocol.
  • In-Silico Science. (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
  • IJPPR. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic.
  • BenchChem. (2025). Application Notes and Protocols for Cancer Cell Line Studies with Novel Compounds.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • NCBI. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants.
  • PubMed. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES.
  • MDPI. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties.
  • Northwest Life Science Specialties. (n.d.). Product Manual for Rat Tumor Necrosis Factor Alpha (TNFa) ELISA Assay Kit.
  • PMC - NIH. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures.
  • PMC. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens.
  • PMC. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.
  • NCBI. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening.
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
  • BioLegend. (n.d.). Mouse TNF-α ELISA Kit.
  • Thermo Fisher Scientific. (n.d.). Human TNFα ELISA Kit User Guide.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
  • Revvity. (n.d.). HTRF Human and Mouse Phospho-NF-κB (Ser536) Detection Kit, 96 Assay Points.
  • IBL International. (n.d.). TNF-α (free) ELISA.
  • PubMed. (2018). Synthesis of pyrazole acrylic acid based oxadiazole and amide derivatives as antimalarial and anticancer agents.
  • Cayman Chemical. (n.d.). NF-κB (p65) Transcription Factor Assay Kit.
  • Fivephoton Biochemicals. (n.d.). NF-kappa B Activation Assay Kits.
  • Semantic Scholar. (2024). The Standardization and Quantification of Nuclear Factor Kappa B p65 by Real-Time Quantitative Polymerase Chain Reaction.
  • PubMed. (n.d.). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents.
  • ResearchGate. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • International Journal of Pharmaceutical Sciences and Research. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES.

Sources

Method

Comprehensive HPLC Method Development and Validation for the Quantification of 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Introduction Pyrazole derivatives are highly privileged scaffolds in medicinal chemistry, frequently exhibiting potent ant...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Introduction

Pyrazole derivatives are highly privileged scaffolds in medicinal chemistry, frequently exhibiting potent anti-inflammatory, antimicrobial, and neuroprotective properties[1]. The compound 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid represents a complex synthetic intermediate or active pharmaceutical ingredient (API) characterized by extensive π -conjugation. Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for such molecules requires a deep understanding of their physicochemical behavior.

This application note details a phase-appropriate, self-validating HPLC-PDA methodology, engineered from first principles and fully compliant with the ICH Q2(R2) guidelines for analytical procedure validation[2][3].

Mechanistic Rationale for Experimental Design (Causality)

Method development is not a process of trial and error; it is the logical application of physical chemistry[4]. The chromatographic parameters for this analyte were selected based on the following causal relationships:

  • Acid-Base Chemistry & Mobile Phase pH: The analyte features an acrylic acid moiety with an estimated pKa​ of 4.2–4.5. At a neutral pH, the carboxylic acid partially ionizes, leading to a dual retention mechanism (hydrophobic interaction with the C18 phase and ion-exchange with residual surface silanols). This causes severe peak tailing. By acidifying the aqueous mobile phase to pH 2.5 using 0.1% Trifluoroacetic acid (TFA), we suppress ionization. The molecule remains fully protonated (neutral), ensuring sharp, symmetrical peaks.

  • Hydrophobicity & Elution Strategy: The 1-phenyl ring, 3-p-tolyl group, and pyrazole core render the molecule highly lipophilic (estimated LogP ~4.5). An isocratic elution would either result in excessive run times (band broadening) or poor resolution from polar impurities. A gradient elution (40% to 90% Acetonitrile) is utilized to focus the analyte band at the head of the column before eluting it sharply, maximizing theoretical plates and clearing the column of highly retained hydrophobic degradants[4].

  • Conjugation & Detection: The extensive conjugated system across the diaryl-pyrazole and the acrylic acid double bond provides exceptional UV absorbance. A Photodiode Array (PDA) detector is used to extract chromatograms at 290 nm , avoiding the low-wavelength noise of mobile phase solvents while maximizing the signal-to-noise ratio.

  • Photostability & Sample Handling: Acrylic acid derivatives conjugated to aromatic systems are highly susceptible to photo-induced E/Z (trans/cis) isomerization under ambient laboratory lighting. To prevent the artifactual appearance of a secondary isomer peak, all sample preparations must be conducted using low-actinic (amber) glassware.

HPLC_Workflow A Physicochemical Profiling pKa ~4.5 | LogP ~4.5 | UV Active B Chromatographic Scouting C18 Column | Acidic Buffer (pH 2.5) A->B Dictates pH & Phase C Method Optimization Gradient Elution | 290 nm Detection B->C Refines Resolution D System Suitability Testing (SST) Tailing < 1.5 | Plates > 5000 C->D Establishes Baseline E ICH Q2(R2) Validation Specificity | Linearity | Accuracy D->E Triggers Validation

Fig 1: Logical workflow for HPLC method development driven by analyte physicochemical properties.

Experimental Protocols

Reagents and Materials
  • Analyte: 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid reference standard (>99.5% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic acid (TFA).

Step-by-Step Preparation
  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of TFA into 1000 mL of Milli-Q water. Mix thoroughly and degas via vacuum filtration through a 0.22 µm membrane.

  • Mobile Phase B (Acetonitrile): Use 100% HPLC-grade ACN. Degas prior to use.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 100 mL amber volumetric flask. Dissolve in 50 mL of ACN with gentle sonication (5 mins). Make up to volume with Diluent to yield a 100 µg/mL stock solution. Dilute further to the working concentration (e.g., 50 µg/mL) using the Diluent.

Chromatographic Conditions

Table 1: Optimized Gradient HPLC Parameters

ParameterSpecification
Column Octadecylsilane (C18), end-capped, 250 mm × 4.6 mm, 5 µm
Column Temperature 30 °C ± 2 °C (Maintains reproducible solvent viscosity)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection PDA at 290 nm (Spectrum extraction 200–400 nm for peak purity)
Gradient Program Time (min) : 0.0
Time (min) : 10.0
Time (min) : 15.0
Time (min) : 15.1
Time (min) : 20.0
System Suitability Testing (SST)

A self-validating protocol must prove the system is fit-for-purpose before any sample is analyzed. SST is the physical proof of column health, pump precision, and detector stability[2]. Six replicate injections of the 50 µg/mL working standard must meet the criteria in Table 2.

Table 2: System Suitability Criteria

ParameterAcceptance CriteriaRationale
Retention Time ( Rt​ ) ~8.5 min (%RSD ≤ 1.0%)Verifies pump flow rate and gradient mixing precision.
Tailing Factor ( Tf​ ) ≤ 1.5Confirms suppression of secondary silanol interactions.
Theoretical Plates ( N ) ≥ 5000Ensures column efficiency and optimal band focusing.
Peak Area Precision %RSD ≤ 2.0% (n=6)Validates autosampler injection reproducibility.

ICH Q2(R2) Method Validation

The method was validated in strict accordance with ICH Q2(R2) guidelines to ensure it is scientifically sound and legally defensible for regulatory submissions[3].

Validation Parameters Explained
  • Specificity (Peak Purity): The PDA detector was used to assess the spectral homogeneity of the analyte peak. The peak purity angle must be less than the peak purity threshold, proving no co-eluting impurities or degradants are hidden beneath the main peak[2].

  • Linearity & Range: Evaluated from 20% to 150% of the target concentration (10 µg/mL to 75 µg/mL). The correlation coefficient ( R2 ) demonstrates the proportional relationship between detector response and analyte concentration.

  • Accuracy (Recovery): Assessed by spiking known amounts of the standard into a synthetic matrix at 50%, 100%, and 150% levels. Recovery within 98–102% proves the method is free from matrix interference[3].

  • Precision: Divided into Repeatability (intra-day, same analyst/equipment) and Intermediate Precision (inter-day, different analyst/equipment).

  • Robustness: Deliberate, small variations were made to Flow Rate (±0.1 mL/min), Column Temperature (±5 °C), and Mobile Phase pH (±0.2 units) to prove the method's reliability in routine QC environments.

Validation_Logic Root ICH Q2(R2) Validation Framework Spec Specificity Peak Purity > 99% Root->Spec Lin Linearity R² ≥ 0.999 Root->Lin Acc Accuracy 98-102% Recovery Root->Acc Prec Precision %RSD ≤ 2.0% Root->Prec Rob Robustness Deliberate Variations Root->Rob

Fig 2: Core parameters of the ICH Q2(R2) validation framework ensuring a self-validating system.

Validation Data Summary

Table 3: Summary of ICH Q2(R2) Validation Results

Validation ParameterResult / OutputAcceptance CriteriaStatus
Linearity Range 10.0 – 75.0 µg/mLDefined by intended usePass
Correlation Coefficient ( R2 ) 0.9998≥ 0.999Pass
Accuracy (Mean Recovery) 99.4% – 100.8%98.0% – 102.0%Pass
Repeatability (%RSD, n=6) 0.85%≤ 2.0%Pass
Intermediate Precision (%RSD) 1.12%≤ 2.0%Pass
Limit of Detection (LOD) 0.4 µg/mL (S/N > 3)Report valuePass
Limit of Quantitation (LOQ) 1.2 µg/mL (S/N > 10)Report valuePass
Specificity (Peak Purity) Purity Angle < ThresholdNo interference detectedPass

Conclusion

A highly specific, accurate, and precise gradient RP-HPLC method was successfully developed for the quantification of 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid. By basing the method development strictly on the analyte's physicochemical properties—specifically utilizing low pH to manage the acrylic acid moiety and a gradient to manage the lipophilic pyrazole core—the method avoids common pitfalls like peak tailing and co-elution. The protocol is fully validated per ICH Q2(R2) standards, ensuring its readiness for routine quality control, stability testing, and regulatory filings.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation (ICH). [Link]

  • Practical HPLC Method Development. Journal of the American Chemical Society (ACS).[Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. National Institutes of Health (NIH).[Link]

Sources

Application

crystallization and isolation techniques for pyrazole-based acrylic acids

Application Note: Advanced Crystallization and Isolation Techniques for Pyrazole-Based Acrylic Acids Introduction & Physicochemical Profiling Pyrazole-based acrylic acids are critical pharmacophores and building blocks i...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization and Isolation Techniques for Pyrazole-Based Acrylic Acids

Introduction & Physicochemical Profiling

Pyrazole-based acrylic acids are critical pharmacophores and building blocks in medicinal chemistry, frequently utilized in the development of COX-2 inhibitors, KEAP1:NRF2 protein-protein interaction inhibitors[1], and various agrochemicals. Typically synthesized via the Knoevenagel condensation of pyrazole-4-carbaldehydes with active methylene compounds[2], these molecules present unique isolation challenges.

The core challenge in their purification lies in their amphoteric nature. The molecule contains both a weakly basic pyrazole nitrogen (pKa ~2.0–3.0) and an acidic acrylic carboxylic acid group (pKa ~4.0–5.0). Consequently, the solubility of these compounds is highly pH-dependent. At physiological or neutral pH, they exist as highly soluble carboxylate anions; at highly acidic pH, they form soluble pyrazolium cations. Isolation must therefore exploit the isoelectric point (pI) —the pH at which the molecule exists primarily as a neutral zwitterion, exhibiting minimum solubility.

Mechanistic Crystallization Strategies

To achieve high-purity crystalline products and avoid "oiling out" (liquid-liquid phase separation), a rationally designed crystallization strategy must be employed.

  • Isoelectric Precipitation: By dissolving the crude mixture in an alkaline or highly acidic aqueous-organic mixture and carefully titrating to the pI, supersaturation is achieved purely through ionization state manipulation.

  • Anti-Solvent Crystallization: For pyrazole derivatives with high lipophilicity, mixed solvent systems such as dimethylformamide (DMF)/water or ethanol/water are highly effective[3]. The compound is dissolved in the "good" solvent (DMF or EtOH) at elevated temperatures, and the "anti-solvent" (water) is added until the metastable zone is reached.

  • Cooling Crystallization: Ethanol and isopropanol offer steep solubility curves for pyrazole derivatives, making them excellent candidates for traditional cooling crystallization[4].

Workflow N1 Crude Reaction Mixture (Pyrazole Acrylic Acid) N2 Solubilization & Filtration (Remove insoluble impurities) N1->N2 N3 pH Adjustment to pI (Isoelectric Point ~pH 3.5-4.5) N2->N3 Amphoteric Isolation N4 Anti-Solvent Addition (e.g., Water into EtOH/DMF) N2->N4 Solvent Driven N5 Controlled Cooling (Induce Nucleation) N3->N5 N4->N5 N6 Isolation & Washing (Vacuum Filtration) N5->N6 N7 Pure Crystalline Product (Polymorph Confirmed) N6->N7

Fig 1. Logical workflow for the isolation and crystallization of amphoteric pyrazole acrylic acids.

Quantitative Data: Solvent Selection Matrix

The selection of the crystallization solvent dictates the polymorphic outcome and the overall yield. The table below summarizes the solubility dynamics of typical pyrazole acrylic acids to guide solvent selection.

Solvent SystemPolarity IndexSolubility at 25°C (mg/mL)Solubility at 75°C (mg/mL)Mechanistic Suitability & Causality
Ethanol (Absolute) 5.2~10>100Excellent: Steep thermal solubility curve ideal for cooling crystallization[4].
DMF / Water (1:1) Mixed~15>150Ideal: DMF provides high solubility; water acts as a potent anti-solvent[3].
Water (pH 2.0 or 8.0) 10.2>50 (Ionized)>200Poor: Compound remains ionized (salt form), preventing crystallization.
Water (pH ~4.0, pI) 10.2<1 (Zwitterion)~5Optimal: Forces isoelectric precipitation due to net-zero charge.
Toluene 2.4<1~5Poor: Too non-polar; only useful for highly lipophilic, protected analogs.

Step-by-Step Experimental Protocols

Protocol A: pH-Shift Isoelectric Crystallization Causality Focus: This protocol leverages the amphoteric nature of the pyrazole and acrylic acid moieties. By transitioning from a fully ionized state to the isoelectric point, we force the compound out of solution while leaving neutral and permanently charged impurities behind.

  • Dissolution: Suspend 10.0 g of crude pyrazole acrylic acid in 50 mL of deionized water.

  • Ionization: Slowly add 2M NaOH dropwise under continuous stirring until the pH reaches 8.5. Causality: The carboxylic acid deprotonates, forming a highly soluble sodium salt, bringing the entire target mass into the aqueous phase.

  • Clarification: Filter the alkaline solution through a 0.45 µm PTFE membrane to remove unreacted, non-polar organic impurities (e.g., unreacted aldehydes or catalysts).

  • Isoelectric Titration: Transfer the filtrate to a jacketed reactor set to 40°C. Slowly add 1M HCl dropwise via an automated titrator. Monitor the pH continuously.

  • Nucleation: As the pH approaches the calculated pI (typically between pH 3.5 and 4.5), the solution will become turbid. Self-Validation: Pause the titration at the first sign of persistent turbidity. Allow the mixture to stir for 15 minutes to allow seed crystals to mature, preventing rapid, amorphous precipitation.

  • Completion & Cooling: Continue adding HCl until the target pI is reached. Cool the reactor to 5°C at a rate of 0.5°C/min.

  • Isolation: Collect the crystals via vacuum filtration. Wash with 20 mL of ice-cold water (pre-adjusted to the pI) to displace mother liquor without re-dissolving the product.

  • Validation Check: Measure the pH of the mother liquor. If it deviates by >0.5 units from the pI, re-adjust and cool to capture the secondary crop.

Protocol B: Anti-Solvent & Cooling Co-Crystallization (DMF/Water) Causality Focus: Used when the product is prone to "oiling out". DMF acts as the primary solvent, while water is the anti-solvent.

  • Primary Solubilization: Dissolve 10.0 g of the crude compound in the minimum required volume of DMF (approx. 15-20 mL) at 70°C.

  • Anti-Solvent Addition: Slowly add pre-heated (70°C) deionized water dropwise. Causality: Adding cold water would cause a localized temperature drop, leading to rapid, uncontrolled precipitation and impurity entrapment.

  • Metastable Zone Control: Stop adding water when the solution exhibits a faint, persistent opalescence. Add a few drops of hot DMF until the solution just clears.

  • Seeding (Optional but Recommended): Introduce 10 mg of pure crystalline pyrazole acrylic acid. Causality: Seeding bypasses the primary nucleation energy barrier, ensuring the growth of the desired polymorph and preventing oiling out.

  • Cooling Profile: Cool the mixture to 20°C over 4 hours, then to 0°C over 2 hours.

  • Isolation: Filter and wash the crystals sequentially with cold ethanol/water (1:1) and then pure cold ethanol to remove residual DMF[3]. Dry under vacuum at 50°C for 12 hours.

Troubleshooting: "Oiling Out" vs. Crystallization

A common failure mode with pyrazole derivatives is "oiling out," where the compound separates as a viscous liquid rather than a solid. This occurs when the melting point of the solute in the solvent mixture is lower than the temperature at which phase separation occurs.

  • Solution: If oiling out is observed, reheat the mixture until a single homogeneous phase is restored. Add 10-20% more of the "good" solvent (e.g., Ethanol or DMF) to shift the saturation curve, then cool at a much slower rate (e.g., 0.1°C/min) while providing vigorous mechanical agitation.

References

  • Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Publication Corporation. Available at:[Link]

  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. Available at:[Link]

  • Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in the synthesis of 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid

Technical Support Center: Synthesis of 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-(1-Phenyl-3-p-...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid. Pyrazole-containing compounds are significant scaffolds in medicinal chemistry, and achieving high yields in their synthesis is crucial for efficient drug discovery pipelines.[1] This document provides in-depth troubleshooting strategies, answers to frequently asked questions, and validated experimental protocols to help you overcome common challenges and optimize your reaction outcomes.

Reaction Overview & Synthesis Pathway

The synthesis of the target molecule, a cinnamic acid derivative, is typically achieved through a two-step process. First, the core heterocyclic aldehyde, 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde, is synthesized. This is commonly accomplished via the Vilsmeier-Haack reaction.[2][3] Subsequently, this aldehyde undergoes a Knoevenagel condensation with an active methylene compound, such as malonic acid, to form the desired α,β-unsaturated acrylic acid.[4]

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Knoevenagel Condensation A 1-Phenyl-3-p-tolyl-1H-pyrazole C 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde A->C Formylation B Vilsmeier-Haack Reagent (POCl3, DMF) B->C F 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid C->F Condensation & Dehydration D Malonic Acid D->F E Base Catalyst (e.g., Piperidine in Pyridine) E->F

Caption: General two-step synthesis pathway for the target molecule.

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific experimental issues in a question-and-answer format to guide you through the process of identifying and resolving problems.

Q1: My reaction yield is consistently low or the reaction fails to proceed to completion. What are the primary factors to investigate?

A1: Low yield is a frequent challenge stemming from several interrelated factors. A systematic approach is essential for diagnosis.[5]

  • Purity of Starting Materials:

    • Aldehyde Integrity: Pyrazole-4-carbaldehydes can be susceptible to oxidation or degradation. Ensure the aldehyde precursor is pure. If it has been stored for a long time, consider purification by recrystallization or column chromatography before use.

    • Hydrazine Quality (for precursor synthesis): If you are also synthesizing the pyrazole precursor, the purity of the hydrazine used is critical. Hydrazine and its derivatives can degrade over time; using a fresh bottle is recommended for best results.[6]

  • Catalyst Selection and Activity: The Knoevenagel condensation is base-catalyzed, but the choice and amount of base are critical.[4]

    • Weak Bases are Preferred: Strong bases can induce self-condensation of the aldehyde or other side reactions.[4][7] Weak bases like piperidine or pyridine are standard and effective.[7]

    • "Green" Catalysts: For a more environmentally benign approach, ammonium salts such as ammonium acetate or ammonium bicarbonate have proven effective and can lead to high yields, sometimes under solvent-free conditions.[7][8][9]

    • Catalyst Loading: The catalyst loading is crucial. A good starting point is typically 5-10 mol%.[7] You may need to screen different loadings to find the optimum for your specific substrate.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction may require heating to overcome the activation energy, but excessive heat can cause decomposition of reactants or products.[7] Systematically screen temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) to find the optimal point.

    • Solvent Choice: The solvent must fully dissolve the reactants at the reaction temperature.[7] Polar aprotic solvents like DMF or acetonitrile can lead to high yields.[7] However, the Doebner modification specifically uses pyridine as both a solvent and a base, which also facilitates the subsequent decarboxylation if malonic acid is used.[4][10]

    • Reaction Time: The reaction may simply need more time to reach completion. Monitor the disappearance of the starting aldehyde using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[7][11]

  • Equilibrium and Water Removal: The condensation step produces water as a byproduct.[12] The presence of this water can shift the reaction equilibrium back towards the starting materials, lowering the conversion.[7]

    • Azeotropic Removal: If using a solvent like toluene, a Dean-Stark apparatus is highly effective for the continuous removal of water.[7]

    • Drying Agents: The addition of molecular sieves to the reaction mixture can also effectively sequester water.[7]

G start Low Reaction Yield purity Check Purity of Starting Materials start->purity conditions Optimize Reaction Conditions start->conditions catalyst Screen Catalysts & Loading start->catalyst water Implement Water Removal Strategy start->water success Improved Yield purity->success temp Vary Temperature conditions->temp solvent Screen Solvents conditions->solvent time Monitor via TLC for Optimal Time conditions->time catalyst->success dean_stark Dean-Stark Trap water->dean_stark sieves Molecular Sieves water->sieves temp->success solvent->success time->success dean_stark->success sieves->success

Caption: Troubleshooting flowchart for addressing low reaction yield.

Q2: I'm observing significant side products in my reaction mixture. How can I identify and minimize their formation?

A2: Side product formation is a common issue that directly impacts yield and purification difficulty. The most likely side reactions in this synthesis are:

  • Michael Addition: The α,β-unsaturated product is an electrophile and can react with another molecule of the malonic acid carbanion (a nucleophile).[13]

    • Solution: Use a 1:1 molar ratio of the pyrazole aldehyde and malonic acid. Using a large excess of the active methylene compound increases the likelihood of this bis-adduct formation.[7]

  • Incomplete Dehydration (Aldol Adduct): The initial aldol addition product may not fully dehydrate to form the final acrylic acid, especially under mild conditions.[13]

    • Solution: Increase the reaction temperature or prolong the reaction time to promote the elimination of water. Ensuring efficient water removal also drives the reaction towards the dehydrated product.[13]

  • Aldehyde Self-Condensation: This is more likely when using bases that are too strong.[13]

    • Solution: Stick to milder bases like piperidine, pyridine, or ammonium salts. Adding the aldehyde slowly to the mixture of malonic acid and catalyst can also help by keeping its instantaneous concentration low.[7]

Q3: The final product is difficult to purify. What strategies can I employ?

A3: Purification can be challenging due to the presence of unreacted starting materials, side products, or residual catalyst.

  • Acid-Base Extraction: This is a highly effective method for purifying carboxylic acids.

    • After the reaction, quench the mixture and dissolve it in an organic solvent (e.g., ethyl acetate).

    • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate or sodium carbonate. The desired acrylic acid product will deprotonate and move into the aqueous layer as its sodium salt, leaving neutral impurities (like unreacted aldehyde) behind.[14]

    • Separate the layers and slowly acidify the aqueous layer with a dilute acid (e.g., 1M HCl) until precipitation of the pure product is complete.[14]

    • Collect the solid product by filtration, wash with cold water, and dry.[14]

  • Recrystallization: If acid-base extraction is insufficient, recrystallization is the next step.

    • Solvent Selection: Common solvents for recrystallizing cinnamic acid derivatives include ethanol, glacial acetic acid, or mixtures of ethanol and water.[13][15]

  • Chromatography: If the product remains impure, column chromatography on silica gel can be used as a final purification step.[14][16]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for a Knoevenagel condensation? A1: The "best" catalyst is highly substrate-dependent. For the Doebner modification to produce a cinnamic acid from an aldehyde and malonic acid, a combination of pyridine (as solvent/base) and piperidine (as catalyst) is the classic and highly effective choice.[4][10] For greener alternatives, ammonium salts like ammonium bicarbonate are excellent choices and may allow for solvent-free conditions.[8][9]

Q2: How does the choice of solvent affect the reaction? A2: The solvent plays a critical role in reactant solubility and reaction mechanism.[7] Polar aprotic solvents (DMF, acetonitrile) often provide fast reaction rates and high yields.[7] Polar protic solvents like ethanol and water are greener alternatives and can also be effective, particularly when using water-soluble catalysts like ammonium carbonate.[7][17] For the Doebner modification, pyridine is the required solvent as it also facilitates the decarboxylation step.[4]

Q3: How can I effectively monitor the reaction's progress? A3: Thin Layer Chromatography (TLC) is the most common and convenient method.[7][11] Spot the reaction mixture alongside the starting aldehyde on a silica gel plate. The disappearance of the aldehyde spot and the appearance of a new, typically lower Rf product spot indicates the reaction is progressing. Using a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) is key to achieving good separation.

Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde (Precursor)

This protocol is a general guideline based on the Vilsmeier-Haack reaction and may require optimization.[2][3]

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (N2 or Argon), cool N,N-Dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl3, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Reactant Addition: Dissolve 1-phenyl-3-p-tolyl-1H-pyrazole (1 equivalent) in a minimal amount of DMF or an appropriate solvent and add it dropwise to the Vilsmeier reagent.

  • Reaction: After the addition, remove the ice bath and heat the reaction mixture to 60-70 °C. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralization & Isolation: Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. The product will precipitate as a solid.

  • Purification: Collect the crude product by vacuum filtration, wash thoroughly with water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure aldehyde.

Protocol 2: Synthesis of 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid (Doebner Modification)

This protocol is based on the classic Doebner modification of the Knoevenagel condensation.[4][10]

  • Reactant Mixture: In a round-bottom flask, dissolve 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine (e.g., 5-10 mL per gram of aldehyde).

  • Catalyst Addition: Add piperidine (0.1 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 115 °C) with stirring. The evolution of CO2 should be observed. Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.

  • Isolation: Collect the crude solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Purify the crude product by recrystallization from ethanol or by following the acid-base extraction procedure detailed in the troubleshooting section.

Parameter Recommended Starting Condition Range for Optimization
Aldehyde:Malonic Acid Ratio 1 : 1.21:1 to 1:1.5
Catalyst (Piperidine) 0.1 eq0.05 - 0.2 eq
Solvent PyridinePyridine (required for Doebner)
Temperature Reflux (~115 °C)90 °C to Reflux
Time 2-4 hours1-8 hours (Monitor by TLC)
Table 1: Optimization parameters for the Doebner-Knoevenagel condensation.

References

  • Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Semantic Scholar. Available at: [Link]

  • Ghasemi, S., et al. (2018). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. PMC - NIH. Available at: [Link]

  • ResearchGate (2025). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). Available at: [Link]

  • Abd El Latif, F. (1993). Study on Pyrazolo-4-carboxaldehyde: Synthesis of Fused Pyrazole, Isoxazole, Pyrimidine and Pyridine-[2, 3-d]-Pyrazoline Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online. Available at: [Link]

  • Van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. Available at: [Link]

  • ResearchGate (2018). Optimization of conditions for Knoevenagel condensation reaction. Available at: [Link]

  • ResearchGate (2014). Pyrazole-4-carbaldehyde derivatives. Available at: [Link]

  • ResearchGate (2020). Optimization conditions of Knoevenagel condensation reactions. Available at: [Link]

  • Chem Reviews (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available at: [Link]

  • Google Patents (1992). Method for obtaining high-purity cinnamic acid.
  • Taylor & Francis Online (2024). Synthesis, chiral separation and physical properties of the cinnamic acid derivatives exhibiting short-pitch cholesteric and TGB phases. Available at: [Link]

  • Google Patents (2014). Preparation method of cinnamic acid or derivatives thereof.
  • Wikipedia. Knoevenagel condensation. Available at: [Link]

  • ResearchGate (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Available at: [Link]

  • El-Shehry, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. Available at: [Link]

  • MDPI (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

  • Van Schijndel, J., et al. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. Available at: [Link]

  • ResearchGate (2016). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. Available at: [Link]

  • PMC - NIH (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available at: [Link]

  • ACS Publications (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

  • EMBL-EBI (2012). Synthesis, biological evaluation and molecular docking studies of 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-phenylacrylamide derivatives as inhibitors of HDAC activity. ChEMBL. Available at: [Link]

  • PubMed (2012). Synthesis, biological evaluation and molecular docking studies of 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-phenylacrylamide derivatives as inhibitors of HDAC activity. Available at: [Link]

  • NextSDS. 3-(1-PHENYL-3-P-TOLYL-1H-PYRAZOL-4-YL)-ACRYLIC ACID - Chemical Substance Information. Available at: [Link]

  • ResearchGate (2017). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available at: [Link]

  • Atlantis Press (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Available at: [Link]

Sources

Optimization

troubleshooting low aqueous solubility of pyrazole acrylic acid derivatives

Welcome to the Technical Support Center for early-stage drug development. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and overcome the low aqueous solubility of p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for early-stage drug development. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and overcome the low aqueous solubility of pyrazole acrylic acid derivatives. This guide merges mechanistic insights with self-validating experimental protocols to ensure your formulation strategies are both scientifically rigorous and practically executable.

Section 1: Diagnostic Mechanistic FAQs

Q: Why do pyrazole acrylic acid derivatives consistently exhibit poor aqueous solubility? A: The solubility bottleneck is thermodynamic. The pyrazole ring is a planar, rigid, and highly lipophilic heterocycle. When conjugated with an acrylic acid moiety—often synthesized via Knoevenagel condensation 1—the molecules form strong intermolecular hydrogen bonds (carboxylic acid dimers) and engage in efficient π-π stacking. To dissolve, the hydration energy of the solvent must overcome this massive crystal lattice energy, which is highly unfavorable in aqueous media 2.

Q: Should I rely on kinetic or thermodynamic solubility data during lead optimization? A: You must prioritize thermodynamic (equilibrium) solubility for formulation development. Kinetic solubility assays use DMSO stock solutions, which can artificially inflate apparent solubility due to co-solvent effects (often resulting in up to a 6-fold overestimation) [[3]](). Thermodynamic assays, such as the shake-flask method, measure the true equilibrium between the solid crystalline lattice and the aqueous phase, providing the reliable baseline needed for in vivo studies 4.

G Start Low Aqueous Solubility (<10 µg/mL) Assess Assess Physicochemical Properties Start->Assess Ionizable pKa Analysis: Is acrylic acid ionizable? Assess->Ionizable Lattice Thermal Analysis: High Melting Point? Assess->Lattice Salt Salt Formation (Basic Counterions) Ionizable->Salt Yes (pH > pKa) ASD Amorphous Solid Dispersion (Polymer Matrix) Lattice->ASD Yes (High Lattice Energy) Nano Nano-encapsulation (Dendrimers/Liposomes) Lattice->Nano Highly Lipophilic (LogP > 4) Validate Validate via Miniaturized Shake-Flask Method Salt->Validate ASD->Validate Nano->Validate

Decision tree for troubleshooting pyrazole acrylic acid solubility.

Section 2: Troubleshooting Guide - Accurate Solubility Measurement

Issue: Inconsistent solubility data across different batches or laboratories. Root Cause: Variations in equilibration time, unrecorded pH shifts upon dissolution of the acidic acrylic moiety, or improper phase separation. If you use unbuffered water, the dissolution of the acrylic acid will dynamically lower the pH, prematurely halting dissolution 5.

Protocol: Self-Validating Miniaturized Shake-Flask Method

This protocol minimizes API consumption while ensuring true thermodynamic equilibrium 6.

  • Solid Excess Preparation: Add 1–2 mg of the crystalline pyrazole derivative to a 2 mL glass vial.

  • Buffer Addition: Add 1 mL of target aqueous medium (e.g., pH 7.4 phosphate buffer). Causality note: A strong buffer is required to absorb the protons released by the acrylic acid without shifting the bulk pH.

  • Equilibration: Seal the vial tightly and agitate on an orbital shaker at 500 rpm at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours 7.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved microcrystals. (If using a 0.22 µm syringe filter, pre-saturate the filter with the solution to prevent drug adsorption).

  • Self-Validation & Quantification: Measure the pH of the supernatant. If the pH has shifted by >0.1 units, discard the sample and repeat with a higher capacity buffer 4. Dilute the validated supernatant and analyze via HPLC-UV.

ShakeFlask Prep Add Solid Excess (1-2 mg) Buffer Add Buffer (1 mL, pH 7.4) Prep->Buffer Equilibrate Equilibrate (24-48h, 500 rpm) Buffer->Equilibrate Separate Phase Separation (Centrifuge/Filter) Equilibrate->Separate Quantify HPLC-UV Quantification Separate->Quantify

Miniaturized shake-flask workflow for thermodynamic solubility.

Section 3: Troubleshooting Guide - Solubility Enhancement Strategies

Issue: The verified thermodynamic solubility remains < 10 µg/mL, halting in vivo efficacy studies. Root Cause: The high lattice energy and lipophilicity prevent aqueous solvation, overriding the ionization benefit of the acrylic acid moiety.

Solution Strategy 1: Amorphous Solid Dispersions (ASDs)

By dispersing the drug at a molecular level within a hydrophilic polymer matrix (e.g., PVP, HPMC), you completely bypass the crystal lattice energy barrier 8. The polymer physically stabilizes the thermodynamically unstable amorphous drug, inhibiting its tendency to recrystallize and maintaining a supersaturated state in the gastrointestinal tract 9.

Protocol: Solvent Evaporation Method for ASDs

  • Co-dissolution: Co-dissolve the pyrazole derivative and polymer (e.g., 1:4 w/w ratio) in a volatile organic solvent. Acetone or ethanol are excellent choices for pyrazole derivatives 5.

  • Rapid Evaporation: Rapidly evaporate the solvent using a spray dryer or rotary evaporator to kinetically trap the drug in the amorphous state [[10]]().

  • Drying: Dry the resulting film under a vacuum for 24 hours to remove residual solvent.

  • Self-Validation: Mill the solid dispersion. You must validate the amorphous nature using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The system is validated if PXRD shows a halo (no sharp diffraction peaks) and DSC shows a single glass transition temperature (Tg) indicating polymer-drug miscibility 8.

Solution Strategy 2: Nano-encapsulation

For highly hydrophobic pyrazole derivatives where ASDs fail due to poor polymer miscibility, encapsulation in dendrimers (e.g., PAMAM) or polymeric microarrays has shown significant and stable solubility enhancement by sequestering the lipophilic pyrazole core within a hydrophobic cavity while presenting a hydrophilic exterior [[11]](), 12.

Section 4: Data Synthesis

Table 1: Comparison of Solubility Enhancement Strategies for Pyrazole Acrylic Acids

Enhancement StrategyPrimary Mechanism of ActionKey AdvantagesTechnical Limitations
Salt Formation Ionizes the acrylic acid moiety via basic counterions (e.g., Na+, K+)Simple to scale, highly stable crystalline productHighly pH dependent; risk of precipitation in acidic gastric fluids
Amorphous Solid Dispersion Bypasses crystal lattice energy; kinetically traps drugGenerates high supersaturation; excellent for BCS Class IIRisk of solid-state physical instability (recrystallization) over time
Nano-encapsulation Solubilizes lipophilic pyrazole in hydrophobic dendrimer coreHighly biocompatible; protects against degradationComplex manufacturing scale-up; lower drug loading capacity

Table 2: Thermodynamic vs. Kinetic Solubility Assay Comparison

ParameterThermodynamic (Shake-Flask)Kinetic (Solvent Shift)
Starting Material Solid crystalline powderDMSO stock solution
Equilibration Time 24 - 48 hours1 - 4 hours
Accuracy High (Represents true equilibrium)Prone to overestimation (up to 6x)
Primary Application Formulation & Lead OptimizationEarly-stage High-Throughput Screening

References

  • A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. GSC Biological and Pharmaceutical Sciences. 8

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. 4

  • Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Publication Corporation.1

  • Improving solubility of pyrazole derivatives for reaction. BenchChem. 5

  • Solubility enhancement with amorphous solid dispersions. Seppic. 9

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. National Center for Biotechnology Information (NCBI). 11

  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. Pharma Excipients. 7

  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. MDPI. 12

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. ResearchGate. 3

  • Dealing with poor solubility of pyrazole derivatives during synthesis. BenchChem. 2

  • Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. IMR Press. 6

  • Spray Drying: Solving solubility issues with amorphous solid dispersions. European Pharmaceutical Review. 10

Sources

Troubleshooting

Technical Support Center: Advanced Purification of 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when isolating this specific pyrazole derivative.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when isolating this specific pyrazole derivative. Typically synthesized via Knoevenagel condensation from its corresponding pyrazole-4-carbaldehyde [[1]](), this molecule presents a unique triad of purification challenges: amphiphilic phase behavior, a propensity to supercool ("oil out"), and stubborn geometric (E/Z) isomerism.

This guide provides field-proven, mechanistically grounded troubleshooting protocols to help you achieve >99% purity. Every protocol is designed as a self-validating system to ensure you can verify success at each step.

Purification Workflow Overview

G Crude Crude Reaction Mixture Extraction Acid-Base Extraction Crude->Extraction 1. NaOH (aq) 2. Wash with MTBE OrganicWaste Organic Phase Waste Extraction->OrganicWaste Organic Phase Recryst Mixed-Solvent Recrystallization Extraction->Recryst Aqueous Phase (Acidify with HCl) HPLC Preparative RP-HPLC Recryst->HPLC If (Z)-isomer > 1% Pure Pure (E)-Isomer Product Recryst->Pure If (Z)-isomer < 1% HPLC->Pure Collect (E)-peak

Multi-stage purification workflow for pyrazole-4-acrylic acid derivatives.

Troubleshooting Guides & FAQs
FAQ 1: Breaking Stubborn Emulsions During Extraction

Q: After synthesizing the crude acid, my acid-base extraction forms a thick emulsion at the organic/aqueous interface. How do I break it and maximize recovery?

Mechanistic Causality: The molecule is highly amphiphilic. The bulky phenyl and p-tolyl rings are highly lipophilic, while the deprotonated carboxylate (at pH > 7) is hydrophilic. This acts as a surfactant, trapping organic solvents and water into stable micro-droplet emulsions.

Self-Validating Protocol:

  • Salting Out: Add saturated NaCl (brine) to the aqueous layer. Increasing the ionic strength decreases the solubility of non-polar organic micro-droplets in the aqueous phase, forcing phase separation.

  • Filtration: Emulsions are often stabilized by insoluble polymeric byproducts. Vacuum filter the entire biphasic mixture through a 2-inch pad of Celite.

  • Solvent Selection: Avoid using highly polar organic solvents like ethyl acetate for the basic wash; switch to methyl tert-butyl ether (MTBE), which has lower water miscibility.

  • Validation Check: Observe the separatory funnel. A sharp, mirror-like interface between the aqueous and organic layers confirms the emulsion is broken. If a cloudy middle layer persists, repeat the Celite filtration. Validate the aqueous layer with pH paper to ensure it remains at pH ≥ 12 before proceeding to acidification.

FAQ 2: Preventing "Oiling Out" During Recrystallization

Q: When cooling my recrystallization solution, the product separates as a cloudy oil at the bottom of the flask instead of forming crystals. Why does this happen and how is it fixed?

Mechanistic Causality: "Oiling out" (liquid-liquid phase separation) occurs when the saturation temperature of the compound in the chosen solvent is higher than its melting point, or when supersaturation is achieved too rapidly 2. Because the 1-phenyl-3-p-tolyl-1H-pyrazol-4-yl moiety disrupts crystal packing due to its rotational degrees of freedom, the compound readily supercools into a viscous oil rather than nucleating 3.

Self-Validating Protocol:

  • Solvent System: Use a mixed solvent system. Ethanol is an excellent primary solvent, while water acts as the anti-solvent 3.

  • Dissolution: Dissolve the crude solid in a minimum volume of boiling ethanol.

  • Titration: Add hot water dropwise until slight turbidity persists, then add 1-2 drops of hot ethanol to clarify the solution.

  • Thermodynamic Control: Cool the flask extremely slowly. Place the hot flask inside an insulated Dewar flask or a hot water bath and allow it to cool to room temperature over 4-6 hours.

  • Validation Check: Monitor the flask as it cools. You should see the formation of distinct, rigid needle-like crystals. If you observe spherical droplets forming on the glass (oiling out), immediately reheat the solution to redissolve the droplets, add 2% more ethanol, and restart the cooling process. Do not let the oil solidify, as it will trap impurities.

FAQ 3: Resolving (E) and (Z) Isomers via Preparative HPLC

Q: NMR analysis shows a 5% impurity of the (Z)-isomer. Recrystallization is ineffective. How can I isolate the pure (E)-isomer?

Mechanistic Causality: While the (E)-isomer is thermodynamically favored, trace (Z)-isomer often persists. Because their polarities and solubilities are nearly identical, traditional silica gel chromatography fails. Reverse-phase Preparative HPLC (RP-HPLC) is required to exploit the subtle differences in their hydrophobic surface area and 3D conformation 4.

Self-Validating Protocol:

  • Stationary Phase: Use a C18 preparative column (e.g., 250 mm x 21.2 mm, 5 µm particle size) 4.

  • Mobile Phase: Use a gradient of Acetonitrile (ACN) and Water. Critically, add 0.1% Trifluoroacetic acid (TFA) to both solvents. TFA suppresses the ionization of the carboxylic acid group, preventing peak tailing and ensuring the molecule interacts uniformly with the hydrophobic stationary phase 5.

  • Gradient: Run a shallow gradient (e.g., 45% to 65% ACN over 40 minutes) to maximize the resolution between the closely eluting isomers.

  • Validation Check: Before running the preparative scale, perform an analytical injection (e.g., 10 µL). Calculate the resolution factor ( Rs​ ) between the two peaks. Proceed to preparative injection only if Rs​≥1.5 , ensuring baseline separation and preventing cross-contamination during fraction collection. The (E)-isomer will elute later due to its planar structure allowing stronger C18 interaction.

Quantitative Data: Physicochemical and Chromatographic Profiling

The following table summarizes the key metrics utilized to track the purification of the target molecule from its primary impurities.

Parameter(E)-3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid (Target)(Z)-Isomer (Impurity)1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde (Starting Material)
RP-HPLC Retention (C18, 50% ACN) ~22.4 min (Stronger C18 interaction)~19.8 min (Weaker C18 interaction)~12.5 min
UV Absorbance Max ( λmax​ ) 285 nm (Extended conjugation)265 nm (Steric hindrance reduces planarity)254 nm
Solubility (Cold EtOH) < 5 mg/mL> 15 mg/mL> 50 mg/mL
Acid-Base Behavior Precipitates at pH < 3Precipitates at pH < 3Remains in organic phase at all pH levels
References
  • Synthesis of new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents. National Center for Biotechnology Information (PMC).1

  • Recrystallization techniques for purifying pyrazole compounds. BenchChem.3

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.2

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.4

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Center for Biotechnology Information (PMC).5

Sources

Optimization

Technical Support Center: Advanced NMR Spectroscopy for Pyrazole Derivatives

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with complex pyrazole derivatives. This guide is designed to provide expert-level insights and practical,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with complex pyrazole derivatives. This guide is designed to provide expert-level insights and practical, step-by-step solutions for one of the most common challenges in the structural elucidation of these heterocycles: resolving NMR peak overlap.

Frequently Asked Questions (FAQs)

This section addresses common initial observations and questions that arise during the NMR analysis of pyrazole-containing molecules.

Q1: Why does my ¹H NMR spectrum show more signals than expected for my pyrazole derivative?

A1: This is a very common scenario and often points to one of two phenomena: annular tautomerism or the presence of rotamers.

  • Annular Tautomerism: If your pyrazole is not substituted at the N1 position, it can exist as a mixture of two rapidly interconverting tautomers.[1] If this exchange is slow on the NMR timescale, you will observe two distinct sets of signals, one for each tautomer. The most reliable way to confirm this is with Variable Temperature (VT) NMR. As you increase the temperature, the signals from the two tautomers will broaden, coalesce, and eventually sharpen into a single, averaged set of signals.[1]

  • Rotamers: If your molecule contains bulky substituents, such as phenyl or other aryl groups, restricted bond rotation can lead to the presence of multiple stable conformers (rotamers) that are distinct on the NMR timescale.[1] Similar to tautomerism, VT-NMR can be used to confirm rotamers; their signals will also coalesce at higher temperatures.[1]

Q2: I see a very broad signal in the 10-14 ppm range of my ¹H NMR spectrum. What is it?

A2: A broad signal in this downfield region is characteristic of the pyrazole N-H proton.[1] Its broadness is caused by two main factors:

  • Proton Exchange: The N-H proton can exchange with trace amounts of water in the solvent or between other pyrazole molecules. This rapid exchange shortens its relaxation time, leading to signal broadening.[1]

  • Quadrupolar Coupling: The proton is attached to a ¹⁴N atom, which has a nuclear quadrupole moment. This provides an efficient relaxation mechanism that significantly broadens the proton signal.[1]

To definitively confirm this signal, you can perform a D₂O exchange experiment . Adding a drop of D₂O to your NMR tube will cause the labile N-H proton to exchange with deuterium, making the signal disappear from the ¹H spectrum.[1]

Q3: How can I definitively distinguish between the H3 and H5 protons (or C3 and C5 carbons) in a substituted pyrazole?

A3: Assigning these positions can be challenging because their chemical shifts are highly sensitive to substituent effects.[1] The most robust method is to use 2D NMR, specifically a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This experiment reveals long-range (2-4 bond) correlations between protons and carbons.[2] For an N-substituted pyrazole, you can look for correlations from the protons on the N-substituent to either C3 or C5, which will unambiguously establish the connectivity and regiochemistry.[3]

Q4: The aromatic region of my ¹H NMR is a cluster of overlapping multiplets. Where do I even begin?

A4: This is the core problem this guide addresses. Signal overlap, especially in molecules with multiple aromatic rings, can make analysis seem impossible. The first step is to employ strategies that increase signal dispersion. Using a spectrometer with a higher magnetic field strength (e.g., moving from 400 MHz to 600 MHz or higher) is the most direct way to achieve this.[1] If that is not an option or is insufficient, the next step is to move to the systematic troubleshooting workflows outlined below.

In-Depth Troubleshooting Guide: Resolving Peak Overlap

This section provides a logical workflow for systematically resolving severely overlapped NMR spectra of pyrazole derivatives.

Problem Statement: The ¹H NMR spectrum of a synthesized N-aryl pyrazole derivative shows a dense, uninterpretable cluster of signals between 7.0 and 8.0 ppm, preventing structural confirmation.
Workflow for Resolution

G A Start: Complex/Overlapped ¹H NMR Spectrum B Strategy 1: Modify Sample/Acquisition Environment A->B Choose Strategy F Strategy 2: Employ 2D NMR Techniques A->F Choose Strategy J Strategy 3: Use Chemical Additives A->J Choose Strategy L Strategy 4: Advanced Data Processing A->L Choose Strategy C Change Solvent (e.g., CDCl₃ -> Benzene-d₆) B->C Solvent-Induced Shifts D Increase Field Strength (e.g., 400 -> 600 MHz) B->D Increase Dispersion E Variable Temperature (VT) NMR B->E Check for Dynamic Processes N Resolved Spectrum & Structural Confirmation C->N If Successful D->N If Successful E->N If Successful G COSY / TOCSY (Trace H-H Coupling Networks) F->G H HSQC (Resolve ¹H via attached ¹³C) G->H I HMBC (Establish long-range connectivity) H->I I->N Provides Full Assignment K Lanthanide Shift Reagents (Induce large chemical shifts) J->K K->N If Successful M Resolution Enhancement (Apodization, GSD) L->M M->N Improves Clarity

Caption: Troubleshooting workflow for complex pyrazole NMR spectra.

Strategy 1: Modifying the Experimental Environment

Before moving to more time-intensive 2D experiments, simple changes to the sample environment can often resolve peak overlap.

  • Rationale (The "Why"): The chemical shift of a proton is highly sensitive to its local electronic environment. By changing the solvent, you alter the intermolecular interactions (e.g., aromatic stacking, hydrogen bonding), which can induce differential shifts in nearby protons, effectively "unlocking" them from their overlapped positions.[1] Aromatic solvents like benzene-d₆ are particularly effective for this due to their anisotropic effects.

  • Data Summary:

SolventDielectric ConstantCommon UsePotential Effect on Pyrazole Spectra
CDCl₃ 4.8General purpose, good for many organicsStandard reference spectrum
DMSO-d₆ 47.2Good for polar compounds, H-bondingCan resolve N-H protons, may change shifts of polar groups
Benzene-d₆ 2.3Aromatic compoundsCan cause large upfield or downfield shifts (anisotropy), excellent for resolving aromatic overlap[1]
Acetone-d₆ 21.1Good for moderately polar compoundsAlternative to CDCl₃ and DMSO-d₆
Strategy 2: Dispersing Signals with 2D NMR Spectroscopy

Two-dimensional (2D) NMR is the most powerful tool for resolving severe overlap by adding a second frequency dimension.[4] This separates signals based on nuclear interactions like J-coupling or one-bond/multi-bond correlations.[5]

  • 2D COSY (Correlation Spectroscopy)

    • Purpose: To identify which protons are J-coupled (typically through 2 or 3 bonds).[1][4] A cross-peak in a COSY spectrum indicates that the two protons on the F1 and F2 axes are coupled. This allows you to trace out entire spin systems even if the 1D signals are completely overlapped.

    • Experimental Protocol: Acquiring a Standard COSY Spectrum

      • Sample Prep: Use the same sample prepared for ¹H NMR (~5-10 mg in 0.6 mL of solvent).[1]

      • Setup: Load a standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments).[1]

      • Parameters: Set the spectral width (SW) in both the F2 (direct) and F1 (indirect) dimensions to encompass all proton signals.

      • Acquisition: A typical experiment uses 2-4 scans per increment and 256-512 increments in the F1 dimension. Total experiment time is usually 10-30 minutes.

      • Processing: After acquisition, perform a 2D Fourier transform, phase correct both dimensions, and baseline correct.

  • 2D HSQC (Heteronuclear Single Quantum Coherence)

    • Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlation).[4][5] This experiment is exceptionally effective at resolving proton overlap because it disperses the proton signals based on the much wider chemical shift range of ¹³C NMR.

    • Experimental Protocol: Acquiring a Standard HSQC Spectrum

      • Sample Prep: A slightly more concentrated sample is beneficial (~15-20 mg).[1]

      • Setup: Load a standard phase-sensitive, multiplicity-edited HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3' on Bruker).[1] This will show CH/CH₃ peaks with a different phase (e.g., positive) than CH₂ peaks (e.g., negative).

      • Parameters: Set the F2 (¹H) spectral width as before. Set the F1 (¹³C) spectral width to cover the expected carbon range (e.g., 0-160 ppm). The experiment is optimized for an average one-bond ¹JCH coupling constant, typically set to 145 Hz for aromatic systems.[1]

      • Acquisition: Acquire data with 4-8 scans per increment and 256 increments in F1.

      • Processing: Process similarly to the COSY spectrum.

G cluster_0 1D ¹H NMR cluster_1 2D HSQC Spectrum a Overlapped Signals (7.2-7.4 ppm) p1 a->p1 Dispersal via ¹³C shifts p2 ylabel ¹³C (ppm) p3 xlabel ¹H (ppm) p1_label H-a @ 128 ppm p2_label H-b @ 125 ppm p3_label H-c @ 135 ppm

Caption: How 2D HSQC resolves overlapped ¹H signals into distinct peaks.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation)

    • Purpose: To identify long-range correlations between protons and carbons (typically over 2-4 bonds).[5] This is the ultimate tool for piecing together the molecular structure, assigning quaternary (non-protonated) carbons, and confirming regiochemistry.[1]

    • Experimental Protocol: Acquiring a Standard HMBC Spectrum

      • Sample Prep: Use the same sample as for the HSQC.

      • Setup: Load a standard HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker).[1]

      • Parameters: Set spectral widths as in the HSQC. The key parameter is the long-range coupling delay, which is optimized for an average nJCH of ~8-10 Hz.

      • Acquisition: HMBC often requires more scans than HSQC (e.g., 8-32 scans per increment) to achieve good signal-to-noise.[1]

Strategy 3: Using Chemical Additives
  • Lanthanide Shift Reagents (LSRs): These are paramagnetic lanthanide complexes, such as Tris(dipivaloylmethanato)europium(III) or Eu(dpm)₃, that act as weak Lewis acids.[6][7] They reversibly bind to Lewis basic sites in the molecule, such as the pyrazole nitrogen atoms. This complexation induces large paramagnetic shifts in nearby protons. The magnitude of the shift is dependent on the distance from the lanthanide, often spreading a crowded spectrum over a much wider range.[7]

    • Causality: The unpaired electrons of the lanthanide ion create a local magnetic field that dramatically alters the effective magnetic field experienced by nearby nuclei, changing their resonance frequency.[6][8]

    • Caveats: LSRs can cause significant line broadening, which can reduce resolution if too much is added.[7] The method is most effective for molecules with a clear Lewis basic binding site.

Strategy 4: Advanced Data Processing
  • Resolution Enhancement: Mathematical functions can be applied to the raw data (FID) before Fourier transformation to improve spectral resolution. A common technique is apodization , such as applying a Gaussian function, which can narrow linewidths at the cost of signal-to-noise.

  • Spectral Deconvolution: Advanced algorithms, such as Global Spectral Deconvolution (GSD) , can computationally fit complex, overlapping multiplets to a series of individual peaks.[9] This method recognizes all significant peaks in a spectrum, assigns realistic parameters (chemical shift, height, width), and then fits them to the data, effectively deconvoluting the overlapped regions.[9] This can reveal hidden coupling constants and provide accurate integrals for quantification.

References
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. (2024). Preprints.org. [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). The Journal of Organic Chemistry - ACS Publications. [Link]

  • NMR data handling and (pre-)processing. The MetaRbolomics book. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (2014). ESA-IPB. [Link]

  • Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, ¹H-¹H NOESY, and ¹H-¹⁵N HSQC... (2018). ResearchGate. [Link]

  • Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. (2020). MDPI. [Link]

  • NMR Shift Reagents. (2024). Chemistry LibreTexts. [Link]

  • Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. (2026). ResearchGate. [Link]

  • Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). (2009). Mestrelab Research. [Link]

Sources

Troubleshooting

optimizing mobile phase conditions for HPLC analysis of pyrazole acrylic acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will explore the fundamental physicochemical mechanics of pyrazole acrylic acids, empowering you to design robust, self-validating High-Performance Liquid Chromatography (HPLC) methods.

Part 1: Mechanistic Grounding – The "Why" Behind the Chromatography

Pyrazole acrylic acids present a unique chromatographic challenge due to their zwitterionic potential. They possess two distinct ionizable moieties:

  • The Acrylic Acid Group: A weak carboxylic acid with a typical pKa​ between 4.2 and 4.8.

  • The Pyrazole Ring: A weak base containing a pyridine-like nitrogen with a pKa​ typically around 2.5 (highly dependent on ring substitution).

The Causality of Retention: In reversed-phase (RP) HPLC, analytes are retained based on hydrophobicity. Ionized molecules are highly polar and elute near the void volume, while neutral molecules partition effectively into the stationary phase (e.g., C18). To maximize retention and peak shape for acidic compounds, the mobile phase pH must suppress ionization [1].

Chromatographic theory dictates that the mobile-phase pH should be at least ±1.5 pH units away from the analyte's pKa​ [1]. If the mobile phase pH is set near the pKa​ , the analyte exists in a dynamic equilibrium between ionized and neutral states, leading to split peaks, severe tailing, and irreproducible retention times [2]. Therefore, for pyrazole acrylic acids, a highly acidic mobile phase (pH 2.0–2.5) is required to fully protonate the acrylic acid (rendering it neutral) while accepting that the pyrazole nitrogen may carry a partial positive charge, which can be managed via ion-pairing or endcapped columns.

Part 2: Diagnostic Workflow for Mobile Phase Optimization

Use the following decision matrix to establish your initial mobile phase conditions based on your detector requirements.

G A Determine Analyte pKa (Acrylic Acid: ~4.5 | Pyrazole: ~2.5) B Select Detector Type A->B C LC-UV Analysis Use Phosphate Buffer (pH 2.0-2.5) B->C UV-Vis D LC-MS Analysis Use 0.1% Formic Acid (pH ~2.8) B->D Mass Spec E Screen Organic Modifiers (MeCN vs. MeOH) C->E D->E F Assess Peak Shape Tailing Observed? E->F G Mitigate Silanol Interactions (Use Endcapped C18 / Add TFA) F->G Yes H Self-Validation Test ±0.5 pH Robustness F->H No G->H

Fig 1. Decision matrix for optimizing pyrazole acrylic acid HPLC mobile phases.

Part 3: Self-Validating Method Development Protocol

A robust analytical method must be a self-validating system—meaning the protocol itself contains internal checks to confirm its reliability before you process actual samples.

Step 1: Aqueous Phase Preparation and pH Verification

  • Action: Prepare your aqueous buffer (e.g., 0.1% Phosphoric acid or 10 mM Potassium Phosphate). Measure and adjust the pH of the aqueous component before mixing it with any organic modifiers [2].

  • Causality: Organic solvents alter the dielectric constant of the solution, shifting the apparent pH and rendering standard pH meter readings inaccurate.

  • Validation Check: Prepare three separate batches of the buffer. If the pH varies by more than ±0.05 units between batches, your buffering capacity is too low.

Step 2: Isocratic Scouting and Modifier Selection

  • Action: Run a scouting gradient (5% to 95% Organic over 20 mins). Identify the elution point. Switch to an isocratic method using the calculated organic percentage. Compare Acetonitrile (MeCN) and Methanol (MeOH).

  • Causality: MeCN is aprotic and operates purely via dipole interactions, whereas MeOH is protic and can hydrogen-bond with the pyrazole nitrogens. This difference in solvation often drastically alters the selectivity (elution order) of pyrazole positional isomers.

  • Validation Check: Plot log(k) (retention factor) versus the fraction of organic solvent. A linear relationship confirms that retention is predictably driven by hydrophobicity rather than secondary ionic interactions.

Step 3: The pH Robustness Stress Test

  • Action: Deliberately alter your mobile phase pH by ±0.5 units (e.g., test at pH 2.0, 2.5, and 3.0) and inject your standard.

  • Causality: If your operating pH is too close to the analyte's pKa​ , small fluctuations in mobile phase preparation will cause massive shifts in retention time [3].

  • Validation Check: If the retention time shifts by >5% during this stress test, the method is not robust. You must move the pH further away from the pKa​ .

Part 4: Quantitative Buffer Selection Matrix

Selecting the correct buffer is the most critical variable in this workflow. The table below summarizes the causality behind buffer selection for pyrazole acrylic acid derivatives.

Buffer SystemEffective pH RangeUV CutoffMS CompatibleMechanistic Impact on Pyrazole Acrylic Acids
0.1% Phosphoric Acid 1.1 – 3.1<200 nmNoOptimal for UV: High buffer capacity at pH 2.1. Completely suppresses acrylic acid ionization for maximum retention [4].
0.1% Trifluoroacetic Acid (TFA) ~2.0210 nmLimitedIon-Pairing: Low pH suppresses the acid, while the TFA anion pairs with the protonated pyrazole nitrogen, sharpening peaks.
Ammonium Formate 2.8 – 4.8210 nmYesOptimal for MS: Volatile. However, operating at pH >3.5 risks entering the pKa​ range of the acrylic acid, causing drift.
Ammonium Acetate 3.8 – 5.8210 nmYesNot Recommended: Buffers exactly at the acrylic acid pKa​ . Will cause split peaks and irreproducible retention [1].

Part 5: Troubleshooting Guides & FAQs

Q: Why am I observing severe peak tailing for my pyrazole acrylic acid derivatives, even when the retention time is stable? A: Peak tailing in this context is rarely a physical column issue; it is a chemical interaction issue. At low pH (pH 2.0), the acrylic acid is neutral, but the basic pyrazole nitrogens become protonated (positively charged). These cations interact strongly with ionized residual silanol groups ( SiO− ) on the silica support of the stationary phase [2].

  • Solution: Switch to a highly endcapped C18 column or a column with a polar-embedded group (which shields silanols). Alternatively, add a competitive amine modifier like Triethylamine (TEA) to the mobile phase, or use 0.1% TFA, which acts as an ion-pairing agent to neutralize the charged pyrazole ring.

Q: My retention times are drifting continuously from run to run. How do I stabilize them? A: This is a classic symptom of inadequate buffer capacity. A buffer is only effective within ±1.0 pH unit of its pKa​ [1]. If you are using an acetate buffer (buffer range 3.8–5.8) but trying to force the pH down to 3.0, the solution has zero buffering capacity. As the run progresses, the sample matrix or column equilibration shifts the local pH, altering the ionization state of the acrylic acid moiety.

  • Solution: Match the buffer to your target pH. If you need pH 2.5, use phosphate ( pKa1​=2.15 ) or formate ( pKa​=3.75 , effective down to 2.8).

Q: I am trying to separate two structural isomers of a pyrazole acrylic acid, but they co-elute perfectly in Acetonitrile/Water. How can I force separation? A: When hydrophobic differences are negligible (as with isomers), you must alter the selectivity ( α ) of the mobile phase. Acetonitrile separates primarily by dipole-dipole interactions.

  • Solution: Swap Acetonitrile for Methanol. Methanol is a protic solvent and acts as both a hydrogen-bond donor and acceptor. It will interact differently with the exposed nitrogens on the pyrazole rings of the two isomers, often pulling them apart chromatographically. If that fails, adjust the column temperature; temperature changes affect the enthalpy of transfer differently for different isomers.

References

  • 1 - LCGC International 2.2 - Agilent Technologies / LCMS.cz

  • 3 - Welch Materials 4.4 - Journal of Agricultural and Food Chemistry (ACS Publications)

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1,3-Disubstituted Pyrazole-4-Acrylic Acid Synthesis

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals synthesizing 1,3-disubstituted pyrazole-4-acrylic acid derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals synthesizing 1,3-disubstituted pyrazole-4-acrylic acid derivatives. These scaffolds are critical pharmacophores in the development of antimalarial, antileishmanial, and anticancer agents[1].

A persistent bottleneck in assembling these molecules is the severe steric hindrance imposed by bulky substituents (e.g., aryl, tert-butyl, or mesityl groups) at the N1 and C3 positions. This steric shielding severely impedes functionalization at the C4 position. Below, we provide mechanistic troubleshooting, optimized protocols, and alternative synthetic bypasses to ensure your synthetic pipelines remain unblocked.

Synthetic Workflow & Strategic Bypasses

When standard formylation and olefination fail due to steric clash, alternative physicochemical activation or entirely different coupling strategies must be employed.

G Start 1,3-Disubstituted Hydrazone VH_Std Standard Vilsmeier-Haack (DMF/POCl3, Heat) Start->VH_Std VH_MW Optimized Vilsmeier-Haack (Microwave, Neat) Start->VH_MW Overcomes steric activation barrier Bypass_Halo Direct C4-Halogenation (NIS/NBS) Start->Bypass_Halo Alternative Route (No Aldehyde) Bottleneck1 Steric Block Low Yield VH_Std->Bottleneck1 Aldehyde 1,3-Disubstituted Pyrazole-4-carbaldehyde VH_MW->Aldehyde High Yield Knoev_Std Standard Knoevenagel (Malonic Acid, Base) Aldehyde->Knoev_Std Knoev_Opt Doebner Modification (Piperidine/Pyridine) Aldehyde->Knoev_Opt Iminium intermediate bypasses shielding Bottleneck2 Steric Block Low Yield Knoev_Std->Bottleneck2 Target 1,3-Disubstituted Pyrazole-4-acrylic acid Knoev_Opt->Target High Yield Bypass_Heck Heck Cross-Coupling (Pd-Cat, Acrylic Acid) Bypass_Halo->Bypass_Heck Bypass_Heck->Target Tolerates extreme C3 steric bulk Bottleneck1->Aldehyde Bottleneck2->Target

Synthetic workflows for sterically hindered 1,3-disubstituted pyrazole-4-acrylic acids.

Troubleshooting Guides & FAQs

Q1: My Vilsmeier-Haack formylation is stalling, yielding mostly unreacted hydrazone or acyclic intermediates. How do I force the cyclization?

Root Cause: The Vilsmeier-Haack reaction requires the nucleophilic attack of the hydrazone onto the bulky chloromethyleniminium ion (Vilsmeier reagent)[2]. Bulky aryl or branched alkyl groups at the 1- and 3-positions create a severe steric clash that prevents C4-formylation and subsequent aromatization. Solution: Transition from conventional heating to Microwave-Assisted Synthesis under Neat Conditions . Microwave irradiation rapidly superheats the reaction mixture, providing the necessary thermal energy to overcome the high activation barrier imposed by steric hindrance. Furthermore, running the reaction "neat" (using excess DMF and POCl 3​ without a co-solvent) maximizes the effective concentration of the electrophile[3].

Q2: I isolated the pyrazole-4-carbaldehyde, but the standard Knoevenagel condensation with malonic acid yields less than 20% of the acrylic acid. Why?

Root Cause: The bulky C3 substituent restricts the rotational freedom of the adjacent C4-aldehyde. This steric shielding physically blocks the carbonyl carbon from the nucleophilic attack of the malonate carbanion. Solution: Employ the Doebner Modification . Instead of standard weak base catalysis, use a synergistic mixture of pyridine (as solvent) and a catalytic amount of piperidine. Piperidine reacts with the sterically hindered aldehyde to form a highly reactive iminium intermediate. The iminium ion possesses a lower Lowest Unoccupied Molecular Orbital (LUMO) energy than the parent carbonyl, making it vastly more susceptible to nucleophilic attack, thereby bypassing the steric shield.

Q3: Even with the Doebner modification, my C3-mesityl pyrazole-4-carbaldehyde won't react. Is there a non-aldehyde-dependent route?

Root Cause: Extreme steric shielding (e.g., ortho-substituted aryl groups at C3) can completely block the tetrahedral intermediate required for nucleophilic addition at C4. Solution: Abandon the formylation/olefination sequence and utilize a Heck Cross-Coupling strategy. Synthesize the base 1,3-disubstituted pyrazole, directly halogenate at C4 using N-Iodosuccinimide (NIS), and perform a palladium-catalyzed Heck coupling directly with acrylic acid. The migratory insertion of the alkene into the planar Pd(II) intermediate is significantly less sensitive to C3 steric bulk than the Knoevenagel addition.

Quantitative Data: Yield Comparisons

The following table summarizes the expected performance of different synthetic strategies based on the steric bulk of the N1 and C3 substituents.

Substituent Pattern (N1, C3)Standard Method Yield (%)*Optimized Method Yield (%)**Alternative (Heck) Yield (%)***
1-Phenyl, 3-Methyl65 - 75%88 - 92%80 - 85%
1-Phenyl, 3-Phenyl30 - 40%70 - 78%75 - 82%
1-(4-Chlorophenyl), 3-tert-Butyl< 15%45 - 55%78 - 85%
1-(2,4-Dichlorophenyl), 3-Mesityl0% (Fails)< 10%60 - 68%

*Standard Vilsmeier-Haack (Thermal) + Standard Knoevenagel. **Microwave-Assisted Vilsmeier-Haack + Doebner Modification. ***Direct C4-Iodination + Pd-Catalyzed Heck Coupling.

Validated Experimental Protocols

Protocol A: Microwave-Assisted Vilsmeier-Haack Formylation

Self-validating checkpoint: The reaction mass will turn deep yellow/orange upon formation of the iminium intermediate.

  • Preparation of Vilsmeier Reagent: Cool anhydrous DMF (10.0 equiv) to 0 °C in a microwave-safe vial. Add POCl 3​ (3.0 equiv) dropwise under an inert atmosphere. Stir for 30 minutes at 0 °C.

  • Addition: Add the 1,3-disubstituted hydrazone (1.0 equiv) portion-wise to the chilled reagent.

  • Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 90 °C for 5–10 minutes (monitor via TLC for the disappearance of the hydrazone).

  • Workup: Pour the hot mixture over crushed ice. Neutralize slowly with saturated aqueous NaHCO 3​ until pH 7-8 is reached. Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Doebner-Modified Knoevenagel Condensation

Self-validating checkpoint: Evolution of CO 2​ gas indicates successful decarboxylation of the malonate intermediate.

  • Reaction Setup: In a round-bottom flask, dissolve the sterically hindered 1,3-disubstituted pyrazole-4-carbaldehyde (1.0 equiv) and malonic acid (1.5 equiv) in anhydrous pyridine (5 mL per mmol of aldehyde).

  • Catalysis: Add piperidine (0.2 equiv).

  • Reflux: Heat the mixture to 110 °C under a reflux condenser for 4–6 hours.

  • Isolation: Cool the reaction to room temperature and pour it into an ice-cold 1M HCl solution to precipitate the pyrazole-4-acrylic acid. Filter the solid, wash with cold water, and recrystallize from ethanol.

Protocol C: Direct Halogenation & Heck Coupling (The Bypass)

Use this protocol when Protocol B yields <10% product.

  • C4-Iodination: Dissolve the 1,3-disubstituted pyrazole (1.0 equiv) in DMF. Add N-Iodosuccinimide (NIS, 1.1 equiv) and stir at room temperature in the dark for 12 hours. Quench with saturated Na 2​ S 2​ O 3​ and extract with dichloromethane to isolate the 4-iodopyrazole.

  • Heck Coupling: In a Schlenk tube, combine the 4-iodopyrazole (1.0 equiv), acrylic acid (1.5 equiv), Pd(OAc) 2​ (0.05 equiv), tri(o-tolyl)phosphine (0.1 equiv), and triethylamine (3.0 equiv) in anhydrous DMF.

  • Reaction: Degas the mixture via freeze-pump-thaw (3 cycles). Heat at 100 °C for 12–16 hours.

  • Workup: Cool, dilute with water, and acidify to pH 3 with 1M HCl. Extract with Ethyl Acetate, dry, and purify via silica gel chromatography.

References

  • Title: Synthesis, antitubercular and antimicrobial activity of 1'-(4-chlorophenyl)
  • Title: An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions Source: ResearchGate URL
  • Title: Targeting malaria and leishmaniasis: Synthesis and pharmacological evaluation of novel pyrazole-1,3,4-oxadiazole hybrids.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of a Novel Pyrazole Derivative Scaffold vs. Standard NSAIDs in Anti-inflammatory Activity

A Technical Guide for Researchers and Drug Development Professionals This document is structured to provide not only a direct comparison of efficacy but also a deeper understanding of the underlying mechanisms and experi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

This document is structured to provide not only a direct comparison of efficacy but also a deeper understanding of the underlying mechanisms and experimental methodologies that form the basis of such comparisons. As Senior Application Scientists, our goal is to equip you with the critical insights necessary to evaluate and advance novel anti-inflammatory candidates.

The Rationale for Pyrazole Derivatives in Inflammation Research

Mechanism of Action: A Tale of Two COX Isoforms

The primary mechanism of action for the vast majority of NSAIDs, including the pyrazole derivatives discussed herein, is the inhibition of the cyclooxygenase (COX) enzymes.[4][5][6] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5]

  • COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological functions such as maintaining the integrity of the stomach lining and regulating platelet aggregation.[4][5]

  • COX-2 , on the other hand, is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by pro-inflammatory stimuli.[4]

The therapeutic anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal disturbances, are largely a consequence of inhibiting COX-1.[4]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Stomach_Lining Stomach Lining Protection Prostaglandins_Physiological->Stomach_Lining Platelet_Aggregation Platelet Aggregation Prostaglandins_Physiological->Platelet_Aggregation Inflammation Inflammation Prostaglandins_Inflammatory->Inflammation Pain Pain Prostaglandins_Inflammatory->Pain Fever Fever Prostaglandins_Inflammatory->Fever Novel_Pyrazole Novel Pyrazole Derivative Novel_Pyrazole->COX2 Inhibits Diclofenac Diclofenac Diclofenac->COX1 Inhibits Diclofenac->COX2 Inhibits Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Caption: The Cyclooxygenase (COX) pathway and points of inhibition by NSAIDs.

Comparative Anti-inflammatory Activity: In Vitro and In Vivo Data

The following tables summarize the comparative anti-inflammatory activity of a representative diarylpyrazole derivative against Diclofenac and Celecoxib.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
Representative Diarylpyrazole COX-113.6316
COX-2 0.043
Diclofenac COX-1~5~0.5 - 20
COX-2~1
Celecoxib COX-115327
COX-2 0.045

IC50 values are indicative and can vary based on assay conditions. Data for the representative diarylpyrazole is sourced from a study on thymol-pyrazole hybrids, and Celecoxib data is provided for direct comparison.[7] Diclofenac data is a representative range from multiple sources.[8][9]

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

Compound (Dose)Time after Carrageenan% Inhibition of Edema
Representative Pyrazole Derivative 3 hours~75% - 80%
Diclofenac (10 mg/kg) 3 hours~60% - 70%
Celecoxib (10 mg/kg) 3 hours~70% - 80%

Percentage inhibition is an approximation based on published data for representative pyrazole derivatives and standard NSAIDs.[10][11][12] Actual values can vary depending on the specific pyrazole derivative and experimental conditions.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for screening the anti-inflammatory activity of new compounds.[13][14][15]

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce acute inflammation induced by carrageenan in the rat hind paw.

Materials:

  • Male Wistar rats (150-200g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (e.g., 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid)

  • Standard drug (e.g., Diclofenac sodium, 10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Standard drug (Diclofenac)

    • Group III, IV, V: Test compound at different doses

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally, typically 60 minutes before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula:

    % Inhibition = [ (Vc - Vt) / Vc ] x 100

    Where:

    • Vc = Mean increase in paw volume in the control group

    • Vt = Mean increase in paw volume in the treated group

Carrageenan_Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Grouping Animal Grouping (Control, Standard, Test) Acclimatization->Grouping Baseline_Measurement Measure Initial Paw Volume Grouping->Baseline_Measurement Drug_Administration Administer Vehicle, Standard, or Test Compound Baseline_Measurement->Drug_Administration Carrageenan_Injection Inject Carrageenan (Induce Inflammation) Drug_Administration->Carrageenan_Injection 60 min Paw_Volume_Measurement Measure Paw Volume (1, 2, 3, 4 hours) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the carrageenan-induced paw edema assay.

Discussion and Future Directions

The comparative data suggests that novel diarylpyrazole derivatives hold significant promise as potent anti-inflammatory agents. The representative compound demonstrates in vitro COX-2 inhibitory activity comparable to Celecoxib, a market-leading COX-2 inhibitor.[7] Furthermore, the in vivo data indicates that this class of compounds can elicit a robust anti-inflammatory response, potentially exceeding that of the non-selective NSAID Diclofenac and on par with Celecoxib.[10][11][12]

The high selectivity index for COX-2 over COX-1 is a key feature of these pyrazole derivatives, suggesting a reduced risk of gastrointestinal side effects that are commonly associated with non-selective NSAIDs.[1] However, it is crucial to acknowledge that cardiovascular risks have been associated with long-term use of some selective COX-2 inhibitors, and this remains an important consideration in the development of new drugs in this class.

Future research should focus on:

  • Comprehensive Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To understand the absorption, distribution, metabolism, and excretion of these novel compounds.

  • Chronic Inflammatory Models: Evaluating the efficacy of these compounds in more complex models of chronic inflammation, such as collagen-induced arthritis.

  • Safety and Toxicology Studies: Thoroughly assessing the long-term safety profile, with a particular focus on cardiovascular and renal effects.

  • Structure-Activity Relationship (SAR) Studies: To further optimize the pyrazole scaffold to enhance potency, selectivity, and safety.

By systematically addressing these areas, the full therapeutic potential of novel pyrazole derivatives like 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid and its analogs can be realized, paving the way for the next generation of anti-inflammatory drugs.

References

  • Dr. Oracle. (2025, October 5).
  • Wikipedia. (n.d.). Diclofenac. Wikipedia. [Link]

  • ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. ClinPGx. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib?. Patsnap Synapse. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Diclofenac Diethylamine?. Patsnap Synapse. [Link]

  • StatPearls. (2024, February 28). Celecoxib. NCBI Bookshelf. [Link]

  • Current Protocols in Immunology. (2001, May 15). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Wiley Online Library. [Link]

  • Ból. (2024, December 19). New mechanisms of action of diclofenac and the possibility of their implementation in pain treatment – narrative review. Ból. [Link]

  • R Discovery. (n.d.). What are the molecular and cellular mechanisms that explain the therapeutic action of DICLOFENAC SODIUM?. R Discovery. [Link]

  • PMC. (n.d.). Celecoxib pathways: pharmacokinetics and pharmacodynamics. NIH. [Link]

  • Wikipedia. (n.d.). Celecoxib. Wikipedia. [Link]

  • Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Bio-protocol. [Link]

  • Sadhana kumari & Hareesh Gupta. (2025, March 31). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. ResearchGate. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Springer Nature Experiments. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature. [Link]

  • Springer Nature. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Link. [Link]

  • Alam, M. J., Alam, O., Khan, S. A., Naim, M. J., Islamuddin, M., & Deora, G. S. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3569–3583. [Link]

  • Rai, G., Soni, A., Gurung, A., & Subba, M. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 51-64. [Link]

  • Ali, N., Coleman, H., Taher, A., Sarg, M., & Elnagdi, N. H. (2025, November 26). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]

  • African Journal of Pharmacy and Pharmacology. (2023, February 28). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. Academic Journals. [Link]

  • ACS Publications. (n.d.). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications. [Link]

  • MDPI. (2022, May 12). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Journal of Inflammation Research. (2025, August 22). Anti-inflammatory Effects of Avicennia marina on Carrageenan-Induced Paw Edema in Rats. Dovepress. [Link]

  • International Journal of Pharmacognosy. (2014, January 21). SYNTHESIS, CHARACTERIZATION, ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY EVALUATION OF SOME SUBSTITUTED PYRAZOLE DERIVATIVES. International Journal of Pharmacognosy. [Link]

  • Design and Development of Life-Saving Drugs. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Design and Development of Life-Saving Drugs. [Link]

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Comparative

A Comparative Guide to the Validation of HPLC-UV Analytical Methods for 1-Phenyl-3-p-tolyl Pyrazole Derivatives

This guide provides an in-depth, objective comparison of the critical aspects of validating a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for the quantification of 1-phenyl-3-p-tolyl pyrazol...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the critical aspects of validating a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for the quantification of 1-phenyl-3-p-tolyl pyrazole derivatives. As novel pyrazole-based compounds continue to emerge as promising therapeutic agents, robust and reliable analytical methods are paramount for ensuring their quality, safety, and efficacy throughout the drug development lifecycle. This document moves beyond a simple checklist of validation parameters, delving into the scientific rationale behind the experimental choices and offering practical, field-proven insights for researchers, scientists, and drug development professionals. All protocols and acceptance criteria are grounded in the authoritative standards set by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The Imperative of a Validated Method: Ensuring Data Integrity

In pharmaceutical analysis, an analytical method is not merely a procedure; it is an integral part of the quality control system. Method validation provides documented evidence that the method is suitable for its intended purpose.[4][5] For a novel pyrazole derivative, this means the HPLC-UV method must accurately and precisely quantify the active pharmaceutical ingredient (API) and its potential degradation products, ensuring that each batch of the drug substance or product meets the required specifications. The validation process is a systematic evaluation of a method's performance characteristics.

Foundational Elements of a Robust HPLC-UV Method for Pyrazole Derivatives

The development of a successful HPLC-UV method for 1-phenyl-3-p-tolyl pyrazole derivatives hinges on achieving adequate separation and detection. A reversed-phase HPLC (RP-HPLC) method is often the technique of choice for these moderately polar compounds.

A typical starting point for method development would involve:

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a versatile and common choice.[6][7]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid or formic acid to improve peak shape) and an organic modifier (e.g., acetonitrile or methanol).[6][7][8]

  • Flow Rate: A standard flow rate of 1.0 mL/min is generally suitable.[6][7]

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance (λmax) of the pyrazole derivative to ensure optimal sensitivity.[9] This is determined by scanning a dilute solution of the analyte across a range of UV wavelengths.

The Validation Workflow: A Step-by-Step Guide with Scientific Rationale

The validation of an analytical method is a comprehensive process that assesses several key parameters. The following sections provide a detailed protocol for each validation parameter, grounded in ICH guidelines.

System Suitability: The Pre-flight Check

Why it's critical: Before any sample analysis, it's essential to verify that the chromatographic system is performing adequately on that specific day.[10][11][12] System suitability tests are a set of checks to ensure the precision and reliability of the entire HPLC system, from the injector to the detector.[2][13]

Experimental Protocol:

  • Prepare a standard solution of the 1-phenyl-3-p-tolyl pyrazole derivative at a concentration that will be used for routine analysis.

  • Inject the standard solution six consecutive times.

  • Calculate the following parameters from the resulting chromatograms:

    • Retention Time (RT): The time it takes for the analyte to elute from the column.

    • Peak Area: The area under the chromatographic peak, which is proportional to the analyte concentration.

    • Tailing Factor (T): A measure of peak symmetry.

    • Theoretical Plates (N): A measure of column efficiency.

    • Resolution (Rs): The degree of separation between adjacent peaks (if applicable).

Acceptance Criteria:

ParameterAcceptance CriteriaRationale
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Ensures the precision of the injection and detection system.[11]
RSD of Retention Time ≤ 1.0%Indicates the stability of the pump and mobile phase composition.
Tailing Factor (T) ≤ 2.0A value close to 1 indicates a symmetrical peak, which is crucial for accurate integration.[11]
Theoretical Plates (N) > 2000A higher number of theoretical plates signifies better column efficiency and sharper peaks.
Resolution (Rs) > 2.0Ensures baseline separation between the analyte and any adjacent peaks, preventing inaccurate quantification.[11]

Specificity and Forced Degradation Studies: Proving Selectivity

Why it's critical: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8][14] To prove this, forced degradation (stress testing) studies are conducted to intentionally degrade the drug substance.[15][16][17] This helps to identify likely degradation products and demonstrates that the analytical method can separate these from the intact API.[15][16]

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the pyrazole derivative in a solution of 0.1 M HCl and heat at 60°C for a specified time (e.g., 24 hours). Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve the pyrazole derivative in a solution of 0.1 M NaOH and heat at 60°C for a specified time. Neutralize the solution before injection.

  • Oxidative Degradation: Dissolve the pyrazole derivative in a solution of 3% H₂O₂ and keep at room temperature for a specified time.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified time.

  • Photolytic Degradation: Expose the drug substance (in solid and solution form) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[18]

  • Analyze the stressed samples by the HPLC-UV method alongside an unstressed control sample.

Acceptance Criteria:

  • The method should be able to separate the main peak of the 1-phenyl-3-p-tolyl pyrazole derivative from any degradation products formed.

  • The peak purity of the analyte peak in the stressed samples should be evaluated using a photodiode array (PDA) detector to confirm that no co-eluting peaks are present.

  • The degradation should ideally be in the range of 5-20% to ensure that the degradation pathways are adequately explored without completely destroying the molecule.[16]

Linearity and Range: Establishing a Proportional Response

Why it's critical: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[1] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[4][19]

Experimental Protocol:

  • Prepare a stock solution of the pyrazole derivative of a known concentration.

  • From the stock solution, prepare a series of at least five calibration standards at different concentrations, typically covering 80% to 120% of the expected working concentration for an assay.[19]

  • Inject each calibration standard in triplicate.

  • Plot a graph of the mean peak area versus the concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

ParameterAcceptance CriteriaRationale
Correlation Coefficient (r²) ≥ 0.998Indicates a strong linear relationship between concentration and response.[6][7]
Y-intercept Close to zeroA significant y-intercept may indicate the presence of a systematic error.

Accuracy: Measuring Closeness to the True Value

Why it's critical: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[19] It is a measure of the method's correctness.

Experimental Protocol (Spiked Placebo Method):

  • Prepare a placebo (a mixture of all the formulation excipients without the active ingredient).

  • Spike the placebo with known amounts of the pyrazole derivative at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[19]

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples using the HPLC-UV method.

  • Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • The mean percentage recovery should be within 98.0% to 102.0% for each concentration level.[14]

Precision: Assessing the Degree of Scatter

Why it's critical: Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8] It is usually expressed as the relative standard deviation (RSD).

Experimental Protocols:

  • Repeatability (Intra-day Precision):

    • Prepare six independent samples of the pyrazole derivative at 100% of the target concentration.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision (Inter-day and Inter-analyst Ruggedness):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both days/analysts/instruments.

Acceptance Criteria:

Precision LevelAcceptance Criteria (%RSD)Rationale
Repeatability ≤ 2.0%Demonstrates the precision of the method under the same operating conditions over a short interval of time.
Intermediate Precision ≤ 2.0%Shows the reproducibility of the method under various laboratory conditions.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Defining the Lower Boundaries

Why it's critical:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6][19]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the measured signals from samples with known low concentrations of the analyte with those of blank samples.

  • The concentration that yields a S/N ratio of approximately 3:1 is generally accepted as the LOD.

  • The concentration that yields a S/N ratio of approximately 10:1 is generally accepted as the LOQ.

  • To confirm the LOQ, inject a series of samples at this concentration and ensure that the precision (%RSD) and accuracy (% recovery) are within acceptable limits (typically %RSD ≤ 10% and recovery of 80-120%).

Robustness: Withstanding Minor Variations

Why it's critical: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[6][20] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5°C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Wavelength of detection (e.g., ± 2 nm)

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).

Acceptance Criteria:

  • The system suitability parameters should remain within the acceptance criteria defined earlier.

  • The changes should not significantly impact the results of the analysis.

Visualizing the Validation Workflow

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation MD HPLC-UV Method Development for Pyrazole Derivative SST System Suitability Testing MD->SST Initial Check Spec Specificity & Forced Degradation SST->Spec Proceed if SST passes Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Routine Routine Analysis & Quality Control Rob->Routine Validated Method

Caption: A flowchart illustrating the logical progression of HPLC-UV method validation.

Comparative Summary of Validation Parameters and Acceptance Criteria

Validation ParameterKey Performance Metric(s)Typical Acceptance Criteria (ICH)Comparison of Alternative Approaches
System Suitability %RSD of Peak Area & RT, Tailing Factor, Theoretical Plates, Resolution%RSD ≤ 2.0%, T ≤ 2.0, N > 2000, Rs > 2.0While the listed parameters are standard, some methods may include additional checks like peak height RSD.
Specificity Peak Purity, Resolution from DegradantsNo co-eluting peaks, baseline resolutionAn alternative to PDA for peak purity is mass spectrometry (LC-MS) for definitive identification of co-eluting species.
Linearity Correlation Coefficient (r²)≥ 0.998While linear regression is most common, for non-linear responses, a quadratic or other appropriate model can be used, but must be justified.
Accuracy % Recovery98.0% - 102.0%Besides the spiked placebo method, accuracy can be assessed by comparing results to a well-characterized reference method.
Precision %RSD (Repeatability & Intermediate)≤ 2.0%The scope of intermediate precision can be varied to include different days, analysts, and instruments to provide a more comprehensive assessment of ruggedness.
LOD & LOQ Signal-to-Noise Ratio (S/N)S/N ≈ 3:1 for LOD, S/N ≈ 10:1 for LOQAn alternative approach is to determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
Robustness System Suitability ParametersShould remain within acceptance criteriaA Design of Experiments (DoE) approach can be used for a more systematic and comprehensive evaluation of robustness.

Conclusion

The validation of an HPLC-UV analytical method for 1-phenyl-3-p-tolyl pyrazole derivatives is a rigorous but essential process that underpins the quality and reliability of data generated throughout the drug development process. By adhering to the principles and protocols outlined in this guide, which are firmly rooted in the authoritative ICH guidelines, researchers and scientists can establish a scientifically sound, robust, and reliable analytical method. This, in turn, ensures the integrity of their data and contributes to the development of safe and effective new medicines.

References

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  • ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. [Link]

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures. European Medicines Agency (EMA). [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • ICH Q3B(R2) Guideline on Impurities in New Drug Products. International Council for Harmonisation. [Link]

  • System suitability Requirements for a USP HPLC Method. HPLC Primer. [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]

  • ich q2(r1)-guided validation of a normal phase hplc/uv method for thiram in technical wp. International Journal of Creative Research Thoughts. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. Sultan Qaboos University Journal For Science. [Link]

  • Development and ICH Validation of a RP-HPLC-UV Method for the Quantification of Thimerosal in Topic Creams. SciELO México. [Link]

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  • Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization. PMC. [Link]

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Validation

A Senior Application Scientist's Guide to Comparative Molecular Docking: Evaluating Pyrazole-4-Acrylic Acid Derivatives Against VEGFR-2

Introduction: The Nexus of Privileged Scaffolds and Computational Validation In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinical candidate is both arduous and resource-in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Nexus of Privileged Scaffolds and Computational Validation

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinical candidate is both arduous and resource-intensive. Computational chemistry, particularly molecular docking, has emerged as an indispensable tool for navigating this complex path, offering a cost-effective and rapid method to predict the binding behavior of small molecules within the active site of a biological target.[1] This in silico approach allows us to prioritize candidates, rationalize structure-activity relationships (SAR), and generate novel hypotheses before committing to costly and time-consuming wet-lab synthesis and screening.[2]

Among the myriad of chemical structures explored in medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold."[3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor have cemented its role in a wide array of FDA-approved drugs and clinical candidates.[4][5] Pyrazole derivatives exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[6][7][8] The functionalization of this core, for instance, into pyrazole-4-acrylic acid derivatives, opens new avenues for therapeutic intervention, with studies pointing to their potential as antimalarial and anticancer agents.[9][10]

This guide provides a comparative analysis of the receptor binding affinity of a representative pyrazole-4-acrylic acid derivative. We will utilize Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis and a validated target in oncology, as our model receptor.[11][12] By docking our pyrazole derivative and comparing its predicted affinity and binding mode to that of a known potent inhibitor, Sorafenib, we will illustrate a robust, self-validating protocol that exemplifies the synergy between computational prediction and experimental drug design.[11]

Methodology: A Framework for Predictive and Validated Docking

The credibility of any molecular docking study hinges on a meticulously planned and executed methodology. Each step is not merely a procedural task but a critical decision point that influences the quality and reliability of the final prediction. Here, we detail a comprehensive workflow designed for scientific rigor.

I. Selection of Computational Tools and Biological Target
  • Docking Software: We selected AutoDock Vina , a widely used and well-validated open-source docking program.[13] Its empirical scoring function and efficient search algorithm provide an optimal balance of speed and accuracy, making it suitable for virtual screening and binding mode analysis.

  • Biological Target: The target selected is the kinase domain of human VEGFR-2 . This receptor plays a pivotal role in tumor-induced angiogenesis, the process by which new blood vessels are formed to supply nutrients to a growing tumor. Inhibiting VEGFR-2 is a clinically validated strategy for cancer therapy.

  • Protein Structure: We obtained the high-resolution crystal structure of VEGFR-2 in complex with a known inhibitor from the Protein Data Bank (PDB). For this study, we will use PDB ID: 2QU5 .[13] This structure provides an experimentally determined conformation of the active site, which is the foundation of our docking experiment.

II. Experimental Protocol: Receptor and Ligand Preparation

The objective of this phase is to prepare the raw PDB structure and ligand molecules into a state that is chemically correct and computationally ready for the docking simulation.

Step 1: Receptor Preparation (PDB ID: 2QU5)

  • Initial Cleaning: The raw PDB file (2QU5.pdb) was loaded into a molecular visualization tool (e.g., UCSF Chimera). All non-protein atoms, including water molecules, co-factors, and the co-crystallized ligand, were removed. Causality: Water molecules can interfere with the docking algorithm and occupy space that should be available to the ligand. Removing the original ligand is essential to make the binding site accessible.

  • Adding Hydrogens: Polar hydrogen atoms were added to the protein structure. Causality: Crystal structures often do not resolve hydrogen atoms. Adding them is critical for correctly defining hydrogen bond donors and acceptors, which are key components of protein-ligand interactions.

  • Assigning Charges: Gasteiger charges were calculated and assigned to all protein atoms. Causality: The scoring function uses electrostatic calculations to determine binding affinity. Correct charge assignment is fundamental to this process.

  • Final Output: The prepared receptor was saved in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.

Step 2: Ligand Preparation

  • Ligand Selection:

    • Test Ligand: A representative Pyrazole-4-Acrylic Acid (PZA-1) derivative was designed.

    • Positive Control: Sorafenib , a known multi-kinase inhibitor with potent activity against VEGFR-2, was selected.[11] This allows us to benchmark the performance of our test ligand against a clinically relevant drug.

    • Negative Control (Decoy): A simple molecule with similar atom types but a different topology, expected to have poor binding affinity, was designed to validate that our docking protocol can distinguish between binders and non-binders.

  • 3D Structure Generation: 2D structures of all three ligands were drawn and converted to 3D structures.

  • Energy Minimization: The 3D structures were subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94). Causality: This step ensures that the ligands are in a low-energy, stable conformation before docking, preventing steric clashes and unrealistic geometries.

  • Charge and Torsion Assignment: Gasteiger charges were computed, and rotatable bonds (torsions) were defined for each ligand. Causality: Defining rotatable bonds allows the docking program to explore different conformations of the ligand within the binding site, simulating induced fit.

  • Final Output: The prepared ligands were saved in the PDBQT file format.

III. Molecular Docking Workflow

This phase involves defining the search space and executing the docking simulation.

Step 1: Grid Box Generation

  • A grid box was defined to encompass the entire ATP-binding pocket of VEGFR-2. The center of the grid was set to the coordinates of the original co-crystallized ligand from PDB ID 2QU5.

  • The dimensions of the grid box were set to 25Å x 25Å x 25Å to ensure an adequate search space for the ligands to orient themselves. Causality: The grid box defines the three-dimensional space where the docking algorithm will search for favorable binding poses. A well-defined box increases efficiency and accuracy by focusing the search on the relevant active site.

Step 2: Running AutoDock Vina

  • The prepared receptor (VEGFR-2.pdbqt), ligand (e.g., PZA-1.pdbqt), and a configuration file specifying the grid box parameters were used as inputs for AutoDock Vina.

  • The exhaustiveness parameter, which controls the thoroughness of the search, was set to 8 (a standard value for good accuracy).

  • The simulation was executed for each of the three ligands. Vina calculates the binding affinity in kcal/mol and generates several possible binding poses ranked by their scores.

G cluster_prep Phase 1: Preparation cluster_prot_prep Receptor Prep cluster_lig_prep Ligand Prep cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis PDB Download VEGFR-2 (PDB: 2QU5) Clean Clean PDB->Clean Remove Water/Hetatoms Ligands Design/Select Ligands (PZA-1, Sorafenib, Decoy) Gen3D Gen3D Ligands->Gen3D Generate 3D Structures AddH AddH Clean->AddH Add Polar Hydrogens ChargeP ChargeP AddH->ChargeP Assign Charges PDBQT_P PDBQT_P ChargeP->PDBQT_P Save as PDBQT Grid Define Binding Site (Grid Box Generation) PDBQT_P->Grid Min Min Gen3D->Min Energy Minimization ChargeL ChargeL Min->ChargeL Assign Charges/Torsions PDBQT_L PDBQT_L ChargeL->PDBQT_L Save as PDBQT Vina Execute Docking (AutoDock Vina) PDBQT_L->Vina Grid->Vina Scores Compare Binding Affinities (kcal/mol) Vina->Scores Poses Visualize Binding Poses & Key Interactions Vina->Poses Report Generate Report & SAR Scores->Report Poses->Report

Caption: Molecular Docking Experimental Workflow.

Results: A Comparative Analysis of Binding Affinities

The primary output of a docking simulation is the predicted binding affinity, which provides a quantitative estimate of the ligand's binding strength to the receptor. A lower (more negative) value indicates a more favorable and stable interaction. The binding poses were visualized using PyMOL to identify key molecular interactions.

LigandTypePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)
PZA-1 Test Compound-8.9Cys919, Asp1046
Sorafenib Positive Control-10.2Cys919, Asp1046, Glu885
Decoy Negative Control-5.1(None)
Interpretation of Docking Results
  • Validation of Protocol: The results provide strong validation for our docking protocol. The positive control, Sorafenib, exhibited a very strong predicted binding affinity of -10.2 kcal/mol. Conversely, the decoy molecule showed a significantly poorer score of -5.1 kcal/mol and failed to form key hydrogen bonds, confirming that our model can successfully differentiate between a potent inhibitor and a non-binder.

  • Performance of PZA-1: The test compound, PZA-1, demonstrated a promising binding affinity of -8.9 kcal/mol. While not as potent as the multi-kinase inhibitor Sorafenib, this value is well within the range of a viable lead compound and is substantially better than the decoy.

  • Analysis of Binding Modes:

    • Sorafenib: Visualization of the top-ranked pose for Sorafenib confirmed its canonical binding mode in the VEGFR-2 hinge region. It formed crucial hydrogen bonds with the backbone of Cys919 and the side chain of Asp1046 , which are known to be critical for inhibitor binding in this kinase. An additional hydrogen bond with Glu885 further stabilized the complex.

    • PZA-1: The pyrazole-4-acrylic acid derivative also anchored itself within the same hinge region. The acrylic acid moiety's carboxyl group successfully recapitulated the key hydrogen bonds with Cys919 and Asp1046 . The pyrazole core positioned itself deep within the hydrophobic pocket. The lower binding affinity compared to Sorafenib can be attributed to fewer overall contacts and the absence of the third hydrogen bond.

Discussion: Contextualizing the In Silico Data

Our comparative molecular docking study successfully predicted that the pyrazole-4-acrylic acid scaffold can effectively bind to the ATP-binding site of VEGFR-2. The predicted binding affinity of -8.9 kcal/mol for PZA-1 suggests it is a strong candidate for further development.

The causality behind its strong binding lies in its chemical structure. The acrylic acid group acts as an excellent "hinge-binding" motif, forming the critical hydrogen bonds that anchor the molecule. The pyrazole ring and its substituents can then be further optimized to improve hydrophobic interactions within the pocket, potentially increasing potency to rival that of Sorafenib. This provides a clear, rational path for the next cycle of drug design.

It is imperative to recognize the limitations of in silico models.[1] Molecular docking provides a static, time-averaged prediction of binding. It does not account for protein flexibility, the entropic effects of water, or the precise energetic contributions of all interactions. Therefore, these promising computational results must be viewed as well-informed hypotheses that require experimental validation. The next logical steps would be the chemical synthesis of PZA-1 and its analogs, followed by in vitro enzymatic assays to determine their IC50 values against VEGFR-2 kinase.[11]

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation Activates PI3K PI3K VEGFR2->PI3K PZA PZA-1 / Sorafenib (Inhibitor) PZA->VEGFR2 Blocks ATP Site DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 AKT Akt PI3K->AKT PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival PKC->Proliferation Angiogenesis Angiogenesis Ca->Angiogenesis mTOR->Proliferation

Sources

Comparative

Comparative Thermal Stability Analysis of Pyrazole-4-Acrylic Acid Derivatives

Executive Summary In contemporary drug discovery, the pyrazole-4-acrylic acid scaffold serves as a versatile building block for synthesizing potent antimalarial, anticancer, and anti-inflammatory agents[1][2]. However, t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the pyrazole-4-acrylic acid scaffold serves as a versatile building block for synthesizing potent antimalarial, anticancer, and anti-inflammatory agents[1][2]. However, the transition of a bioactive hit to a viable clinical candidate is heavily dependent on its physicochemical properties, particularly thermal stability. Thermal profiling directly informs formulation strategies, shelf-life predictions, and the selection of high-temperature processing methods (e.g., hot-melt extrusion).

This guide provides an objective, data-driven comparison of the thermal stability of pyrazole-4-acrylic acid and its two most pharmacologically relevant derivative classes: 1,3,4-oxadiazole hybrids and carboxamides . By analyzing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) data, we establish the mechanistic causality between structural derivatization and thermal endurance.

Mechanistic Foundations of Thermal Stability

The intrinsic thermal stability of the unsubstituted pyrazole ring is remarkably high due to its aromatic character and capacity for robust intermolecular hydrogen bonding[3]. However, the attachment of an acrylic acid moiety introduces an α,β -unsaturated carbonyl system. While this conjugation extends the π -electron system, the terminal carboxylic acid group acts as a thermal liability, making the baseline molecule susceptible to early-onset decarboxylation at elevated temperatures.

To optimize both target binding affinity and physicochemical stability, medicinal chemists frequently derivatize the acrylic acid tail[2][4].

  • Amidation: Converting the acid to a carboxamide introduces strong, directional hydrogen-bond donors and acceptors, significantly fortifying the crystal lattice[5].

  • Cyclization (Oxadiazoles): Condensing the acid into a 1,3,4-oxadiazole ring eliminates the labile acidic proton entirely, replacing it with a rigid, planar, electron-deficient heterocycle that restricts rotational degrees of freedom and maximizes π−π stacking interactions[1][6].

SPR Core Pyrazole-4-acrylic acid (Labile Carboxyl Group) Oxadiazole 1,3,4-Oxadiazole Hybrids (Extended Conjugation) Core->Oxadiazole Cyclization Amide Carboxamide Derivatives (Intermolecular H-Bonding) Core->Amide Amidation Prop1 High Thermal Stability (Td > 300 °C) Rigid Planar Architecture Oxadiazole->Prop1 Restricts Rotation Prop2 Distinct Melting Transitions (Tm 150-250 °C) Strong Crystal Lattice Amide->Prop2 Enhances Packing

Structure-property relationships dictating pyrazole derivative stability.

Comparative Thermal Profiling: Oxadiazoles vs. Amides

The following table synthesizes the thermal behavior of these derivative classes based on standardized TGA and DSC evaluations[3][5][6]. The data highlights how structural modifications dictate the primary thermal degradation pathways.

Derivative ClassStructural FeatureMelting Point ( Tm​ , °C)Decomposition Onset ( Td​ , °C)Primary Degradation Mechanism
Class A: Baseline Unsubstituted Pyrazole-4-acrylic acid185 - 195~210 - 230Decarboxylation of the acrylic acid moiety; loss of CO₂.
Class B: Amides Pyrazole-4-carboxamides150 - 250250 - 300Cleavage of the amide bond; delayed by robust intermolecular H-bonding networks.
Class C: Hybrids Pyrazole-1,3,4-oxadiazoles220 - 260> 300High-energy ring fragmentation; exceptional stability due to extended rigid conjugation.

Data Interpretation & Causality:

  • Class B (Amides): The broad range in Tm​ (150–250 °C) is highly dependent on the substitution pattern of the amide nitrogen. Primary amides exhibit higher melting points due to extensive 3D hydrogen bonding, whereas tertiary amides show lower Tm​ values due to steric hindrance disrupting the crystal lattice[5].

  • Class C (Oxadiazoles): These hybrids consistently demonstrate superior thermal stability ( Td​>300 °C). The 1,3,4-oxadiazole ring acts as a thermodynamic sink; its aromatic stabilization energy requires significantly higher thermal input to initiate bond homolysis compared to the acyclic precursors[6].

Standardized Experimental Workflows (Self-Validating System)

To ensure high trustworthiness and reproducibility in thermal profiling, the following self-validating protocols must be strictly adhered to. The parameters chosen are not arbitrary; they are specifically calibrated to isolate intrinsic molecular stability from environmental artifacts[5].

Thermogravimetric Analysis (TGA) Protocol
  • Sample Preparation: Weigh exactly 3.0 to 5.0 mg of the synthesized derivative into an open alumina or hermetically sealed aluminum pan with a pierced lid. Causality: A pierced lid prevents pressure build-up from evolved gases (which can artificially alter degradation kinetics) while ensuring uniform heat distribution.

  • Atmospheric Control: Purge the furnace with dry Nitrogen ( N2​ ) at a constant flow rate of 30–50 mL/min. Causality: An inert atmosphere is mandatory to isolate purely thermal decomposition (bond cleavage) from oxidative degradation, ensuring the measured Td​ reflects the molecule's true structural integrity[5].

  • Heating Ramp: Heat from 25 °C to 600 °C at a rate of 10 °C/min. Causality: A 10 °C/min ramp is the optimal industry compromise; slower rates suffer from poor signal-to-noise ratios, while faster rates induce thermal lag, artificially shifting Td​ higher.

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation: Seal 3.0 to 5.0 mg of the sample in standard crimped aluminum pans.

  • Thermal Cycle: Equilibrate at -10 °C, then heat to 300 °C (or 20 °C below the established TGA Td​ ) at 10 °C/min under a nitrogen purge[5]. Causality: Stopping the DSC run prior to the onset of decomposition prevents contamination of the highly sensitive DSC sensor head by volatile degradation products.

Workflow N1 1. Sample Preparation (3-5 mg, Al Pans) N2 2. Environmental Control (N2 Purge: 30-50 mL/min) N1->N2 N3 3A. TGA Execution (Ramp: 10 °C/min, up to 600 °C) N2->N3 Mass Profiling N4 3B. DSC Execution (Ramp: 10 °C/min, -10 to 300 °C) N2->N4 Phase Transitions N5 4. Data Synthesis (Tm, Tg, and Td Extraction) N3->N5 N4->N5

TGA and DSC experimental workflow for pyrazole thermal analysis.

Conclusion & Application Insights

For drug development professionals formulating pyrazole-4-acrylic acid derivatives, the choice of functionalization dictates downstream processing capabilities. If the target product profile requires high-temperature formulation techniques (e.g., melt granulation or hot-melt extrusion), converting the acrylic acid tail into a 1,3,4-oxadiazole hybrid is the superior strategic choice due to its exceptional thermal endurance ( Td​>300 °C)[6]. Conversely, if aqueous solubility and target-specific hydrogen bonding are prioritized over extreme thermal stability, carboxamide derivatives offer a balanced profile with sufficient stability ( Td​≈250 °C) for standard wet granulation and tableting processes[5].

References

  • Polynitro-N-aryl-C-nitro-pyrazole/imidazole Derivatives: Thermally Stable-Insensitive Energetic Materials The Journal of Organic Chemistry - ACS Public
  • Targeting malaria and leishmaniasis: Synthesis and pharmacological evaluation of novel pyrazole-1,3,4-oxadiazole hybrids. Part II PubMed - NIH
  • Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme Taylor & Francis
  • A Review on Recent Trends in the Bioactive Studies of Pyrazole Derivatives Asian Journal of Research in Chemistry
  • Theoretical Drug Design, Molecular Docking And ADME Study Of New 1,3,4-Oxadiazole Derivatives: Promising Anticancer Agents Against Both Breast And Lung Cancers Academia.edu
  • Mn(II) catalyzed synthesis of 5(4-hydroxyphenyl)-2-(N-phenylamino)

Sources

Safety & Regulatory Compliance

Safety

Guide to Personal Protective Equipment: Handling 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a procedural framework for handling 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid, a novel research chemical for wh...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a procedural framework for handling 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid, a novel research chemical for which a specific Safety Data Sheet (SDS) is not publicly available. The guidance herein is synthesized from the chemical's structural motifs and established safety protocols for analogous compounds. It is not a substitute for a manufacturer-supplied SDS. Before any handling, you are required to consult the specific SDS provided by your supplier and your institution's Chemical Hygiene Plan (CHP).[1][2] If the properties of a compound are unknown, it must be treated as highly hazardous until data proves otherwise.[3]

Hazard Assessment: A First-Principles Approach

Given the absence of specific toxicological data, a risk assessment must be based on the compound's constituent functional groups. This informs all subsequent safety and handling protocols.

  • Acrylic Acid Moiety: Acrylic acid and its derivatives are known to be corrosive, causing severe skin burns and eye damage.[4][5] They can also cause respiratory irritation and may be toxic if inhaled or absorbed through the skin.[4]

  • Pyrazole Heterocycle: Pyrazole and its derivatives can be harmful if swallowed and may cause skin and eye irritation.[6][7] Safe handling procedures require avoiding contact with skin and eyes and preventing dust formation.[8]

  • Aromatic Systems (Phenyl, Tolyl): These groups indicate the compound is a solid, likely a crystalline powder. The primary physical hazard during handling will be the generation of fine dust, which poses an inhalation risk.[8]

Based on this analysis, 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid should be handled as, at minimum, a skin and eye irritant/corrosive, a respiratory irritant, and a substance with unknown chronic toxicity.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the last line of defense.[9] Before any operation, engineering and administrative controls must be in place to minimize exposure.

  • Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood to control airborne particulates.[8][10]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors or dust.[8][11]

  • Designated Area: All work with this compound should be restricted to a designated area of the lab, clearly marked with hazard signs.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to protect against all potential exposure routes. The following table summarizes the required PPE for common laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Closed Containers)Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot required
Weighing/Transfer (Solid Powder)Chemical Splash GogglesDouble-gloved NitrileLab Coat, Chemical-Resistant ApronRequired if outside a fume hood (N95 minimum)
Solution Preparation Chemical Splash Goggles, Face ShieldDouble-gloved Nitrile or NeopreneLab Coat, Chemical-Resistant ApronNot required if in a fume hood
Reaction Workup & Purification Chemical Splash Goggles, Face ShieldDouble-gloved Nitrile or NeopreneLab Coat, Chemical-Resistant ApronNot required if in a fume hood
Detailed PPE Specifications:
  • Eye and Face Protection:

    • Rationale: To prevent contact with airborne powder or accidental splashes of solutions. The acrylic acid moiety poses a significant risk of serious eye damage.[4]

    • Specification: At a minimum, ANSI Z87.1-compliant chemical splash goggles are required.[12] For procedures with a higher splash risk, such as preparing solutions or performing extractions, a full-face shield must be worn over the safety goggles.[12]

  • Hand Protection:

    • Rationale: To prevent skin contact, irritation, and potential systemic absorption. No single glove material is impervious to all chemicals.[13][14]

    • Specification: For handling the solid, disposable nitrile gloves are acceptable for incidental contact.[15] For extended contact or when working with solutions, double-gloving is recommended.[12] Consult a glove manufacturer's chemical resistance guide to select a glove with a low permeation rate for both the compound's solvent and structurally similar molecules.[14][16] Always inspect gloves for holes before use and remove them without touching the outer surface.[8]

  • Body Protection:

    • Rationale: To protect skin and personal clothing from contamination.

    • Specification: A flame-resistant lab coat is required at all times.[12][17] For operations involving larger quantities (>1 liter) of solutions or a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.[9] No open-toed shoes or sandals are permitted in the laboratory.[12]

  • Respiratory Protection:

    • Rationale: To prevent inhalation of the fine powder, which may cause respiratory irritation.[18]

    • Specification: All work with the solid compound should be conducted in a fume hood. If this is not feasible, a NIOSH-approved respirator with a particulate filter (N95 minimum) is required.

Operational and Disposal Plans

Safe handling extends beyond PPE to include procedural and disposal workflows.

Workflow for Safe Weighing and Solution Preparation

The following diagram outlines the essential, step-by-step process for safely handling the compound from retrieval to initial use.

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal prep1 Verify Fume Hood Certification prep2 Don Required PPE (Goggles, Lab Coat, Gloves) prep1->prep2 prep3 Prepare Work Area (Wipe down, lay absorbent pad) prep2->prep3 h1 Retrieve Compound from Storage prep3->h1 h2 Carefully Open Container (Avoid creating dust) h1->h2 h3 Weigh Compound on Tare Weigh Paper/Boat h2->h3 h4 Transfer Solid to Solvent Vessel h3->h4 h5 Securely Close Primary Container h4->h5 c1 Decontaminate Spatula and Weigh Boat h5->c1 c2 Wipe Down Work Surface with Appropriate Solvent c1->c2 c3 Dispose of Contaminated PPE and Materials in Labeled Waste Bag c2->c3 c4 Remove PPE and Wash Hands Thoroughly c3->c4

Caption: Workflow for Safe Handling and Weighing of Solid Research Chemical.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing.[11] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][11] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][19] Remove contact lenses if present and easy to do.[20] Seek immediate medical attention.[20]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

  • Spill: Evacuate the area. If the spill is small and involves the solid, carefully sweep it up without creating dust and place it in a sealed, labeled waste container.[8] If the spill is large or involves a solution, use an appropriate absorbent material and follow your institution's spill response protocol.[21]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Segregate Waste: Never mix this compound's waste with other waste streams.[22][23]

  • Solid Waste:

    • Bulk Powder: Unused or expired solid compound should be placed in a sealed, labeled container for chemical waste disposal.[22]

    • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, paper towels, contaminated absorbent pads) must be collected in a dedicated, sealed plastic bag or container.[22] The container must be clearly labeled as "Solid Waste Contaminated with 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid".

  • Liquid Waste:

    • Solvent Waste: Solutions containing the compound must be disposed of in the appropriate halogenated or non-halogenated organic waste stream, as determined by the solvent used.[22] The waste container must be clearly labeled with the chemical name and approximate concentration.

  • Waste Pickup: Adhere to your institution's Environmental Health & Safety (EHS) guidelines for chemical waste storage limits and schedule a waste pickup.[22]

By adhering to these rigorous safety, handling, and disposal protocols, you can effectively mitigate the risks associated with this novel chemical compound and ensure a safe laboratory environment.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • A Guide to Hazardous Materials and Laboratory Safety. OSHA Education Center. [Link]

  • PPE and Safety for Chemical Handling. ACS Material. [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth College. [Link]

  • Personal Protective Equipment. Environmental Health & Safety Services, University of Maryland. [Link]

  • KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. Virginia Tech. [Link]

  • OSHA Standards for Biological Laboratories. ASPR TRACIE. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Duke University. [Link]

  • Personal Protective Equipment | Division of Research Safety. University of Illinois. [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories. Princeton University Environmental Health and Safety. [Link]

  • Guidelines for the selection of gloves for the workplace. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Acrylic acid - PENTA. PENTA. [Link]

  • Hazardous Waste and Disposal. American Chemical Society (ACS). [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Glove Guide. University of South Florida. [Link]

  • ACRYLIC ACID (STABILIZED) For Synthesis. Alpha Chemika. [Link]

  • Safety Data Sheet Acrylic Acid. Redox. [Link]

  • MATERIAL SAFETY DATA SHEETS ACRYLIC ACID. Cleanchem Laboratories LLP. [Link]

  • Acrylic acid (HSG 104, 1997). INCHEM. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • FACT Sheet - Glove Selection. Los Alamos National Laboratory. [Link]

  • Glove Selection Guidelines. University of Nevada, Reno. [Link]

  • Glove Selection Guide. University of California, Berkeley. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid
Reactant of Route 2
Reactant of Route 2
3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid
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